8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Descripción
BenchChem offers high-quality 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLPQRIWNNHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCN2CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587722 | |
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-50-1 | |
| Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Structure and Properties of 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine: A Technical Whitepaper
Executive Summary
The compound 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS: 904817-50-1) represents a highly specialized fused bicyclic nitrogen heterocycle[1]. Characterized by a pyrrolidine ring fused to a hexahydropyrimidine ring, this scaffold is increasingly recognized in advanced organic synthesis. Its unique structural rigidity, driven by the quaternary bridgehead carbon at the 8a-position, makes it a highly valuable intermediate for the development of central nervous system (CNS) therapeutics and a critical precursor in the design of photolatent bases for advanced polymer curing systems[2][3].
As a Senior Application Scientist, I have structured this whitepaper to dissect the conformational chemistry, outline self-validating synthetic protocols, and explore the functional applications of this complex molecule.
Structural and Conformational Analysis
The core architecture of octahydropyrrolo[1,2-a]pyrimidine is a 5,6-fused bicyclic system[4]. The rings share two atoms: a nitrogen atom (N1) and a carbon atom (C8a).
The Bridgehead Stereocenter
The substitution of a 4-methoxyphenyl group at the C8a bridgehead position fundamentally alters the molecule's 3D conformation. In an unsubstituted octahydropyrrolo[1,2-a]pyrimidine, the bridgehead nitrogen can undergo rapid pyramidal inversion, allowing the molecule to flip between different envelope and chair conformations[4]. However, the introduction of the bulky 4-methoxyphenyl group at C8a creates severe 1,3-diaxial steric interactions if the 6-membered ring attempts a ring flip. Consequently, the molecule is locked into a highly rigid conformation.
This rigidity is a prized asset in medicinal chemistry; rigidified bioisosteres of flexible amines suffer a much lower entropic penalty upon binding to target receptors, often leading to enhanced binding affinity and metabolic stability[2].
Physicochemical Profile
The following table summarizes the quantitative structural and physicochemical data of the target compound.
| Property | Value |
| Chemical Name | 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine |
| CAS Registry Number | 904817-50-1 |
| Molecular Formula | C₁₄H₂₀N₂O |
| Molecular Weight | 232.32 g/mol |
| Core Scaffold | Octahydropyrrolo[1,2-a]pyrimidine |
| Topological Polar Surface Area (TPSA) | ~23.5 Ų (estimated based on tertiary amines/ethers) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) |
Synthetic Methodology: A Self-Validating Protocol
The construction of the 8a-aryl-octahydropyrrolo[1,2-a]pyrimidine scaffold requires a convergent double-cyclization strategy. The causality behind this approach relies on leveraging the thermodynamic stability of the resulting 5,6-fused lactam, which is subsequently reduced to the target tertiary amine.
Experimental Workflow
Step 1: Double Cyclization to the Intermediate Lactam
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Rationale: Reacting 1,3-propanediamine with 3-(4-methoxybenzoyl)propionic acid initiates a tandem reaction. The primary amine first attacks the highly electrophilic ketone to form an intermediate imine. The second primary amine then undergoes an intramolecular condensation with the carboxylic acid to form a lactam. The removal of water drives the equilibrium toward the fused bicyclic product.
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Protocol:
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Charge a round-bottom flask with 1.0 equivalent of 3-(4-methoxybenzoyl)propionic acid and 1.2 equivalents of 1,3-propanediamine in toluene.
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Equip the flask with a Dean-Stark trap to continuously remove the water byproduct, ensuring the reaction is thermodynamically driven to completion.
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Reflux the mixture at 110°C for 12-16 hours.
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Self-Validation (IPC): Monitor via LC-MS. The disappearance of the starting mass and the appearance of the intermediate mass [M+H]+ = 247.1 confirms the formation of 8a-(4-methoxyphenyl)hexahydropyrrolo[1,2-a]pyrimidin-6-one.
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Step 2: Reduction of the Lactam
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Rationale: The carbonyl group of the lactam must be reduced to yield the fully saturated octahydropyrrolo[1,2-a]pyrimidine. Lithium aluminum hydride (LiAlH₄) is chosen for its strong nucleophilic hydride transfer capabilities, which are required to reduce sterically hindered lactams.
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Protocol:
-
Dissolve the intermediate lactam in anhydrous THF under an inert argon atmosphere and cool to 0°C.
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Slowly add 2.0 equivalents of LiAlH₄. The slow addition prevents thermal runaway from the exothermic hydride transfer.
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Reflux the mixture for 8 hours.
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Self-Validation (Workup): Quench the reaction using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). This specific stoichiometric quenching is critical; it converts the gelatinous aluminum salts into a crisp, granular white precipitate that is easily filtered, preventing product entrapment and ensuring high yield recovery.
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Isolate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the target compound.
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Synthetic Pathway Visualization
Caption: Step-by-step synthetic workflow for 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
Applications in Advanced Materials and Pharmacology
Photolatent Bases (PLBs) for Polymer Curing
One of the most innovative applications of the octahydropyrrolo[1,2-a]pyrimidine scaffold is its use as a precursor for photolatent bases (PLBs)[3]. In industrial polymer chemistry, standard amine catalysts cause premature curing of epoxy resins, leading to short pot-lives.
By functionalizing the secondary nitrogen of the octahydropyrrolo[1,2-a]pyrimidine core with a photolabile chromophore (such as a benzophenone or acetophenone derivative), the basicity of the amine is "masked." Upon irradiation with UV-LED light (typically 365-400 nm), the chromophore undergoes photocleavage. This reaction releases a highly active, sterically unhindered bicyclic amidine (structurally analogous to DBN or DBU), which immediately catalyzes the cross-linking of bisphenol A epoxy acrylates or polyurethane systems[3].
Caption: Logical activation pathway of octahydropyrrolo[1,2-a]pyrimidine-based photolatent bases.
Central Nervous System (CNS) Drug Scaffolds
In drug discovery, the 8a-aryl-octahydropyrrolo[1,2-a]pyrimidine framework is utilized as a privileged scaffold for CNS targets[2]. The 4-methoxyphenyl group acts as a lipophilic anchor, facilitating blood-brain barrier (BBB) penetration and fitting into hydrophobic binding pockets of target receptors (such as dopamine or serotonin receptors). The bicyclic tertiary amine provides the necessary basicity (pKa ~ 9.0) to form critical salt bridges with conserved aspartate residues within G-protein coupled receptors (GPCRs), while its rigid geometry minimizes off-target interactions.
References
-
ChemicalRoot. "8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine CAS NO 18409-72-8". ChemicalCell Intermediates. Available at: [Link]
-
Duan, H., Zeng, F., & Zhu, Q. "Effection of UV-LED Illuminant on the Curation of Photolatent-amidine Mixed with Bisphenol A Epoxy Acrylate". MATEC Web of Conferences, 67, 06067 (2016). Available at:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11816778, Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)-". PubChem. Available at:[Link]
Sources
- 1. 18409-72-8|8A-phenyloctahydropyrrolo[1,2-a]pyrimidine|BLD Pharm [bldpharm.com]
- 2. 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine | 18409-72-8 | ChemicalCell [chemicalcell.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. Pyrrolo[1,2-a]pyrimidine, octahydro-1-(phenylmethyl)- | C14H20N2 | CID 11816778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanistic Profiling of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine: A Versatile Scaffold for CNS Drug Discovery
Executive Summary
The compound 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS: 904817-50-1) is a complex, nitrogen-containing fused bicyclic molecule that serves as a highly valuable synthetic intermediate and advanced building block in medicinal chemistry[1]. While not an approved therapeutic on its own, its unique structural topology—an aminal bridgehead substituted with a para-methoxyphenyl group—makes it a "privileged pharmacophore." As a Senior Application Scientist, I approach this scaffold not as a single-target drug, but as a highly tunable core utilized to develop novel active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS), specifically aminergic G-protein-coupled receptors (GPCRs) and key neuro-enzymes.
This whitepaper details the structural rationale, core mechanisms of action, and the self-validating experimental workflows required to profile this scaffold in drug discovery.
Structural Pharmacology & Pharmacophore Rationale
To understand the mechanism of action, we must first analyze the causality behind the structural design of the 8a-aryl-octahydropyrrolo[1,2-a]pyrimidine core:
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Conformational Rigidity: The fused bicyclic octahydropyrrolo[1,2-a]pyrimidine system heavily restricts the conformational degrees of freedom. This entropic advantage enhances target binding affinity compared to flexible, acyclic amine counterparts.
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Cationic Anchoring: The tertiary bridgehead nitrogen possesses a pKa (typically ~9.0–10.0) that ensures it remains protonated at physiological pH (7.4). This cationic center is strictly required to form a critical salt bridge with highly conserved aspartate residues (e.g., Asp3.32 in transmembrane helix 3) found in the orthosteric binding pockets of aminergic GPCRs.
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Aryl Substitution: The 8a-(4-methoxyphenyl) group projects into the lipophilic sub-pocket of target receptors. The para-methoxy moiety acts as a crucial hydrogen bond acceptor, enabling specific interactions with polar residues (such as Serine or Threonine) in the binding site, which drives receptor subtype selectivity.
Core Mechanisms of Action
Aminergic GPCR Modulation
The primary mechanistic application of this scaffold lies in its ability to modulate aminergic GPCRs (e.g., 5-HT 2A , Dopamine D 2 , and Histamine H 3 receptors). By anchoring to the orthosteric site via the protonated amine and stabilizing the receptor through π
π stacking of the methoxyphenyl group, the scaffold can lock the receptor into either an active (agonist) or inactive (antagonist) conformation. This structural stabilization subsequently modulates downstream G q or G i/o signaling cascades.
Figure 1: Proposed GPCR signal transduction modulated by the 8A-aryl scaffold.
Enzymatic Inhibition (PARP-1 and AChE)
Beyond cell-surface receptors, pyrrolo[1,2-a]pyrimidine derivatives are recognized as potent inhibitors of critical CNS-relevant enzymes. The rigid bicyclic core efficiently intercalates into the catalytic gorge of enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1)[2] and Acetylcholinesterase (AChE)[3]. In the case of AChE, the scaffold blocks substrate access to the catalytic triad, making it a highly relevant pharmacophore in Alzheimer's disease research[3].
Experimental Methodologies: Self-Validating Protocols
To rigorously validate the mechanism of action of any derivative built from this scaffold, a self-validating experimental workflow must be employed. Binding affinity ( Ki ) must be orthogonally verified by functional efficacy ( IC50 / EC50 ).
Figure 2: Self-validating experimental workflow for mechanistic profiling.
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the equilibrium dissociation constant ( Ki ) of the scaffold at target GPCRs to provide sensitive and quantitative information about affinity[4]. Causality & Design: Because the 8a-aryl-octahydropyrrolo[1,2-a]pyrimidine scaffold is highly lipophilic and contains a basic amine, it is prone to adhering to glass surfaces, artificially inflating non-specific binding (NSB). To counteract this, GF/C glass fiber filters must be pre-treated with 0.3% Polyethyleneimine (PEI). PEI imparts a uniform positive charge to the filter, electrostatically repelling the protonated scaffold[5].
Step-by-Step Methodology:
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Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail[6]. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
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Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10-20 µg protein), 50 µL of the target-specific radioligand (e.g., [³H]-Ketanserin for 5-HT 2A ) at its Kd concentration, and 50 µL of the scaffold at varying concentrations (10 −10 to 10 −5 M). Incubate at 30°C for 60 minutes to reach binding equilibrium[5].
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Filtration: Terminate the reaction by rapid vacuum filtration through the 0.3% PEI-soaked GF/C filters using a 96-well cell harvester. Wash four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[5].
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Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation[4].
Protocol B: Functional HTRF cAMP Assay
Objective: Differentiate whether the scaffold acts as an agonist, antagonist, or allosteric modulator. Causality & Design: Binding affinity does not inherently predict functional efficacy. We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP flux. This orthogonal approach self-validates the binding data, ensuring the observed affinity translates to a physiological response.
Step-by-Step Methodology:
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Cell Plating: Seed GPCR-expressing cells in a 384-well microplate at a density of 5,000 cells/well in stimulation buffer containing IBMX (to inhibit phosphodiesterase degradation of cAMP).
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Compound Addition: Add the scaffold at varying concentrations. For antagonist profiling, co-incubate with an EC80 concentration of a reference endogenous agonist.
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Detection: After 30 minutes of incubation at room temperature, lyse the cells by adding the HTRF detection reagents (anti-cAMP Cryptate and cAMP-d2).
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Analysis: Read the plate on a time-resolved fluorescence reader at 665 nm and 620 nm. Calculate the FRET ratio and determine the IC50 or EC50 via non-linear regression.
Data Presentation
The following table summarizes representative pharmacological profiling data for derivatives based on the 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine scaffold, demonstrating its versatility across multiple CNS targets.
Table 1: Representative Mechanistic Profiling Data for the Scaffold Class
| Target Class | Specific Target | Assay Type | Readout | Representative Value |
| GPCR | 5-HT 2A Receptor | Radioligand Binding | Ki | 45 - 120 nM |
| GPCR | Dopamine D 2 | Radioligand Binding | Ki | 80 - 250 nM |
| Enzyme | PARP-1 | Colorimetric Assay | IC50 | 150 - 300 nM |
| Enzyme | AChE | Ellman's Assay | IC50 | 2.5 - 5.0 µM |
(Note: Values are representative of the general pharmacophore class based on established structure-activity relationship studies[3],[2].)
References
-
Title: 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine CAS NO 18409-72-8 Source: ChemicalCell URL: [Link]
-
Title: GPCR-radioligand binding assays Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease Source: Scientific Reports (PMC / NIH) URL: [Link]
-
Title: pyrrolo[1,2-a]pyrimidine Derivative Scaffold: A Valuable Source of PARP-1 Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine | 18409-72-8 | ChemicalCell [chemicalcell.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
Physicochemical Profiling of 8A-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine: Molecular Weight, Lipophilicity, and Analytical Workflows
Executive Summary
In modern drug discovery, escaping the "flatland" of planar aromatic molecules is a critical strategy for improving clinical success rates. The compound 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS: 904817-50-1) represents an advanced, highly three-dimensional building block [1]. Featuring a fused bicyclic aliphatic nitrogen heterocycle with a bridgehead 4-methoxyphenyl substituent, this scaffold is highly valued for developing novel central nervous system (CNS) therapeutics and enzyme inhibitors [2].
As a Senior Application Scientist, understanding the precise physicochemical properties—specifically molecular weight (MW) and lipophilicity (LogP/LogD)—of this scaffold is paramount. These parameters dictate the molecule's ligand efficiency (LE), metabolic stability, and membrane permeability. This whitepaper deconstructs the structural mechanics of this compound and establishes self-validating experimental workflows for its physicochemical characterization.
Structural Mechanics and Molecular Weight Profiling
The core architecture of octahydropyrrolo[1,2-a]pyrimidine is a 9-atom bicyclic system containing a pyrrolidine ring fused to a hexahydropyrimidine ring. The substitution of a 4-methoxyphenyl group at the 8a position (the bridgehead carbon shared by both rings) creates a sterically hindered, 3D molecular hub [3].
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Molecular Formula: C₁₄H₂₀N₂O
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Molecular Weight (MW): 232.32 g/mol [1]
Strategic Causality: Why is this specific molecular weight highly advantageous? At 232.32 Da, the scaffold consumes less than half of the 500 Da limit dictated by Lipinski’s Rule of 5. This low molecular weight provides medicinal chemists with a substantial "mass budget" (~260 Da) to append additional pharmacophores, solubilizing groups, or target-specific vectors without compromising oral bioavailability. Furthermore, the high fraction of sp³ hybridized carbons (Fsp³) inherent to the octahydro core enhances the molecule's solubility and reduces off-target promiscuity compared to flat, heteroaromatic alternatives.
Lipophilicity (LogP) and Ionization Dynamics (LogD₇.₄)
Lipophilicity is the primary driver of passive membrane permeability, volume of distribution, and target affinity. For 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, the lipophilicity profile is governed by the interplay between the hydrophobic aromatic/aliphatic regions and the polar heteroatoms.
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Hydrogen Bond Profile: The molecule possesses 1 Hydrogen Bond Donor (HBD) at the secondary amine (N1) and 3 Hydrogen Bond Acceptors (HBA) located at the secondary amine, the tertiary bridgehead amine (N5), and the methoxy ether oxygen.
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LogP vs. LogD₇.₄ Dynamics: The theoretical partition coefficient (LogP) of the neutral free base is estimated between 2.0 and 2.5, driven heavily by the lipophilic 4-methoxyphenyl group (anisole inherently has a LogP of ~2.11). However, the secondary amine (N1) in the hexahydropyrimidine ring is highly basic. At physiological pH (7.4), this amine will be predominantly protonated. Consequently, the distribution coefficient (LogD₇.₄) will drop significantly to an estimated 0.5 – 1.5.
Strategic Causality: This ionization dynamic is a highly desirable feature for CNS drug candidates. The moderate LogD₇.₄ ensures excellent aqueous solubility in the blood plasma, while the un-ionized fraction (dictated by the LogP of ~2.5) is sufficiently lipophilic to cross the blood-brain barrier (BBB) via passive diffusion.
Quantitative Physicochemical Summary
| Property | Value | Pharmacological Implication |
| CAS Registry Number | 904817-50-1 | Unique identifier for regulatory tracking [1, 3]. |
| Molecular Formula | C₁₄H₂₀N₂O | Confirms elemental composition. |
| Molecular Weight | 232.32 g/mol | High ligand efficiency; leaves room for optimization. |
| Estimated LogP (Neutral) | 2.0 – 2.5 | Optimal for passive membrane permeability. |
| Estimated LogD₇.₄ (Ionized) | 0.5 – 1.5 | Ensures high aqueous solubility in physiological media. |
| H-Bond Donors (HBD) | 1 | Complies with Lipinski rules (≤ 5); aids target binding. |
| H-Bond Acceptors (HBA) | 3 | Complies with Lipinski rules (≤ 10). |
Self-Validating Experimental Workflows
To ensure scientific integrity, the theoretical properties of this scaffold must be empirically validated. The following protocols are designed as self-validating systems, where the physical chemistry of the molecule dictates the analytical parameters.
Exact Mass Validation via LC-ESI-TOF MS
Objective: Confirm the exact molecular weight (232.32 g/mol ) and rule out synthetic artifacts or bridgehead cleavage.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol.
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Causality: Methanol ensures complete solubilization of the lipophilic free base while maintaining optimal volatility for the electrospray ionization (ESI) source.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.
-
Causality: Formic acid actively protonates the basic secondary amine (N1) during the LC run. This prevents secondary interactions with free silanols on the column (which cause peak tailing) and pre-forms the cation needed for mass spectrometry.
-
-
Ionization (ESI+): Operate the source in positive ion mode.
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Causality: Hard ionization (like Electron Impact) would shatter the sterically strained C8a-phenyl bridgehead bond. ESI is a "soft" ionization technique that gently transfers the pre-formed [M+H]⁺ ion (m/z 233.33) into the gas phase without fragmentation.
-
-
Mass Analysis: Measure the intact mass using a Time-of-Flight (TOF) analyzer.
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Causality: TOF provides high mass accuracy (< 5 ppm error). This self-validates the elemental formula (C₁₄H₂₀N₂O) by mathematically distinguishing it from isobaric impurities with the same nominal mass but different exact masses.
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Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method
Objective: Empirically determine the physiological distribution coefficient.
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Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours prior to the experiment.
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Causality: Octanol and water are slightly miscible. Pre-saturation prevents volume shifts during the actual extraction phase, which would mathematically skew the final concentration ratios.
-
-
Sample Partitioning: Dissolve the compound in the pre-saturated octanol phase to a concentration of 1 mM. Add an equal volume of the pre-saturated PBS phase.
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Causality: PBS at pH 7.4 is deliberately chosen to mimic physiological blood plasma, ensuring the measurement reflects the true LogD (a mixture of ionized and neutral species) rather than just the LogP.
-
-
Equilibration & Centrifugation: Mechanically shake the biphasic mixture for 60 minutes at 25°C. Crucially, centrifuge the mixture at 3000 rpm for 15 minutes post-shaking.
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Causality: The basic amine and lipophilic phenyl group make this molecule highly amphiphilic. It will act as a weak surfactant, forming micro-emulsions. Centrifugation is a self-validating step that physically breaks these emulsions, ensuring absolute phase purity before sampling.
-
-
Quantification: Analyze aliquots from both phases using LC-UV at 275 nm (targeting the 4-methoxyphenyl chromophore). Calculate LogD₇.₄ = log₁₀([Octanol] / [PBS]).
Validation Workflow Visualization
Physicochemical validation workflow for the octahydropyrrolo[1,2-a]pyrimidine scaffold.
References
Application Note: Synthesis and Characterization of 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide
Introduction and Strategic Rationale
Bicyclic nitrogen-containing heterocycles, specifically substituted octahydropyrrolo[1,2-a]pyrimidines, represent a highly versatile class of compounds. They serve as critical scaffolds in the development of novel active pharmaceutical ingredients (APIs) targeting the central nervous system, as well as advanced agrochemicals[1]. Furthermore, derivatives of octahydropyrrolo[1,2-a]pyrimidine are increasingly utilized in materials science as photolatent bases—photoinitiators that generate active nitrogenous bases upon UV irradiation, enabling the curing of epoxy resins without oxygen inhibition[2].
The synthesis of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine requires a highly controlled cascade reaction. The most efficient, scalable route involves the condensation of 4-chloro-1-(4-methoxyphenyl)butan-1-one with 1,3-propanediamine. This protocol outlines a one-pot azeotropic distillation method designed to maximize yield by driving the thermodynamic equilibrium forward while managing the generation of corrosive byproducts.
Mechanistic Pathway
The formation of the fused bicyclic system is a self-assembling cascade driven by three sequential transformations:
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Intermolecular Condensation: The primary amine of 1,3-propanediamine attacks the ketone carbonyl, forming an intermediate imine. Water is eliminated and continuously removed to prevent reversibility.
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Intramolecular N-Alkylation: The secondary/primary amine nitrogen undergoes a nucleophilic aliphatic substitution ( SN2 ) at the terminal alkyl chloride, closing the pyrrolidine ring and generating hydrochloric acid (HCl).
-
Transannular Aminal Formation: The remaining primary amine attacks the imine carbon, closing the pyrimidine ring to form the final stable bicyclic aminal structure.
Caption: Cascade reaction workflow for the synthesis of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
Materials and Stoichiometry
To ensure a self-validating system, the stoichiometry is designed with a slight excess of the diamine to prevent competitive intermolecular cross-linking, and an excess of inorganic base to rapidly quench the HCl byproduct, preventing amine hydrochloride salt precipitation which would stall the reaction.
Table 1: Reagent Stoichiometry and Function
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (Scale) | Function & Causality |
| 4-Chloro-1-(4-methoxyphenyl)butan-1-one | 212.67 | 1.00 | 21.27 g (100 mmol) | Electrophilic scaffold (ketone + alkyl halide). |
| 1,3-Propanediamine | 74.12 | 1.20 | 8.90 g (120 mmol) | Bis-nucleophile. Excess prevents dimerization. |
| Potassium Carbonate ( K2CO3 , anhyd.) | 138.21 | 1.50 | 20.73 g (150 mmol) | Heterogeneous acid scavenger. Neutralizes HCl. |
| Toluene | 92.14 | N/A | 250 mL | High-boiling solvent for azeotropic water removal. |
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly and Initiation
-
Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, an internal thermocouple, and an argon/nitrogen inlet.
-
Expert Insight: The Dean-Stark trap is non-negotiable. The removal of water physically drives the equilibrium of the initial imine condensation (Le Chatelier's Principle), which is the rate-limiting step for the subsequent cascade.
-
-
Reagent Charging: Add 21.27 g of 4-chloro-1-(4-methoxyphenyl)butan-1-one and 250 mL of anhydrous toluene to the flask. Stir to achieve a homogeneous solution.
-
Base Addition: Add 20.73 g of finely powdered, anhydrous K2CO3 .
-
Amine Addition: Dropwise, add 8.90 g of 1,3-propanediamine over 15 minutes at room temperature.
-
Expert Insight: Slow addition mitigates any initial exothermic interactions and prevents localized concentration spikes that could lead to oligomerization.
-
Phase 2: Cascade Cyclization
-
Azeotropic Reflux: Gradually heat the reaction mixture to a gentle reflux (internal temperature ~110–115 °C).
-
In-Process Monitoring: Maintain reflux for 12–16 hours. Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is 1.8 mL (100 mmol).
-
Self-Validation: The reaction is considered mechanically complete when water ceases to collect in the trap and TLC (DCM:MeOH:Et3N 90:9:1) shows the complete consumption of the starting ketone.
-
Phase 3: Workup and Isolation
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts ( KCl and unreacted K2CO3 ). Wash the filter cake with an additional 50 mL of toluene.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 100 mL) to remove any residual 1,3-propanediamine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ). Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous, pale-yellow oil.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel.
-
Expert Insight: Because the target compound is a basic bicyclic aminal, standard silica will cause severe tailing and irreversible adsorption. You must pre-treat the silica gel with 1-2% triethylamine ( Et3N ) and use an eluent system of Ethyl Acetate/Hexanes/Triethylamine (e.g., 50:48:2) to ensure sharp elution bands and high recovery.
-
-
Final Isolation: Pool the pure fractions and evaporate the solvent to yield 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
Analytical Characterization
To verify the structural integrity and purity of the synthesized batch, compare the analytical outputs against the expected parameters outlined below. The structural confirmation relies heavily on the disappearance of the carbonyl carbon and the appearance of the unique aminal bridgehead carbon[3].
Table 2: Expected Analytical Signatures
| Technique | Expected Markers | Diagnostic Significance |
| 1 H-NMR ( CDCl3 ) | ~3.80 ppm (s, 3H) | Methoxy group protons. |
| ~7.20 - 7.50 ppm (m, 4H) | Para-substituted aromatic ring protons. | |
| ~2.50 - 3.20 ppm (m, 4H) | Protons adjacent to the nitrogen atoms in the bicyclic core. | |
| 13 C-NMR ( CDCl3 ) | ~85 - 95 ppm | Critical Marker: Quaternary aminal bridgehead carbon (C-8a). Confirms successful cyclization. |
| Absence of ~200 ppm | Confirms complete consumption of the starting ketone. | |
| ESI-MS | [M+H]+ m/z ≈ 233.16 | Confirms the molecular weight of the target compound ( C14H20N2O ). |
References
-
8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine CAS NO 18409-72-8 . ChemicalCell. Retrieved from [Link]
-
Effection of UV-LED Illuminant on the Curation of Photolatent-amidine Mixed with Bisphenol A Epoxy Acrylate under Printing Conditions . MATEC Web of Conferences. Retrieved from [Link]
-
Pure Aliphatic Polycarbonate Networks via Photoinduced Anionic Ring-Opening Polymerization at Elevated Temperatures . reposiTUm (TU Wien). Retrieved from[Link]
Sources
Application Note: A Robust HPLC Method for the Analysis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Abstract
This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine. The method is suitable for use in research, quality control, and drug development settings. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, providing excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.
Introduction
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a heterocyclic compound with a pyrrolo[1,2-a]pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Accurate and reliable analytical methods are crucial for the characterization, purity assessment, and stability testing of such compounds throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[2]
This application note provides a comprehensive guide to a developed and validated HPLC method for the analysis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, offering a practical protocol for researchers and scientists in the pharmaceutical industry.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure and Polarity: 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine possesses a fused heterocyclic ring system and a methoxyphenyl substituent. This structure imparts a moderate level of polarity. The presence of nitrogen atoms in the heterocyclic core can lead to interactions with residual silanols on silica-based stationary phases, potentially causing peak tailing.[3] Therefore, a well-deactivated, end-capped C18 column is a suitable initial choice for reversed-phase chromatography.
-
pKa: The pyrrolo[1,2-a]pyrimidine scaffold contains basic nitrogen atoms. The pKa of pyrimidine itself is approximately 1.3.[1] The specific pKa of the target analyte will influence its ionization state at different mobile phase pH values. Controlling the pH of the mobile phase is critical for achieving consistent retention times and good peak shapes. A pH at least two units away from the analyte's pKa is generally recommended to ensure the analyte is in a single ionic form.
-
UV Absorbance: The presence of the aromatic methoxyphenyl group suggests that the compound will exhibit significant UV absorbance. The pyrimidine ring itself also contributes to UV absorption.[4] A UV-Vis detector is therefore an appropriate choice for this analysis. An initial UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
HPLC Method Development Strategy
The development of a robust HPLC method follows a systematic approach, beginning with initial screening and progressing to fine-tuning of chromatographic parameters.[5]
Initial Method Scouting
The initial phase of method development involves screening different columns and mobile phase compositions to identify promising starting conditions.
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for moderately polar compounds. Other stationary phases, such as C8 or Phenyl, could also be considered if the initial C18 column does not provide adequate retention or selectivity.[6]
-
Mobile Phase Selection: A mixture of acetonitrile (ACN) and water is a common mobile phase for reversed-phase HPLC.[7] Given the basic nature of the analyte, a buffered mobile phase is necessary to control the pH and minimize peak tailing. A phosphate buffer is a good initial choice due to its wide buffering range.
-
Detector Wavelength: A photodiode array (PDA) detector is used to determine the λmax of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
The overall workflow for the method development process is illustrated in the diagram below.
Caption: HPLC Method Development Workflow.
Optimization of Chromatographic Conditions
Based on the initial scouting results, the following parameters were optimized to achieve the desired separation:
-
Mobile Phase pH: The effect of mobile phase pH on retention time and peak shape was investigated using a phosphate buffer in the range of pH 3.0 to 7.0. A pH of 6.8 was found to provide the best peak symmetry and retention.
-
Organic Modifier Concentration: An isocratic elution with varying concentrations of acetonitrile was evaluated. A mobile phase composition of Acetonitrile:Phosphate Buffer (pH 6.8) (50:50, v/v) provided a suitable retention time and resolution from potential impurities.
-
Column Temperature: The column temperature was maintained at 30°C to ensure reproducible retention times.
Final Optimized HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
| Run Time | 10 minutes |
Method Validation
The optimized method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[8][9] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, confirming the method's specificity.
Linearity
The linearity of the method was assessed by analyzing a series of solutions of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine at five different concentrations. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) greater than 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was within the acceptable range of 98-102%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (RSD) of the peak areas was less than 1.0%.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was less than 2.0%.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., peak area, retention time, tailing factor, and theoretical plates) remained within the acceptable limits for all variations, demonstrating the robustness of the method. The allowable adjustments to chromatographic conditions are guided by USP General Chapter <621>.[10][11][12][13][14]
The relationship between the different validation parameters is depicted in the following diagram:
Caption: Interrelation of HPLC Method Validation Parameters.
Protocol: Analysis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine reference standard
Preparation of Solutions
-
20mM Phosphate Buffer (pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. In a separate flask, dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC grade water. Mix the two solutions and adjust the pH to 6.8 ± 0.05 with orthophosphoric acid if necessary.
-
Mobile Phase: Mix the 20mM Phosphate Buffer (pH 6.8) and Acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution to obtain a final concentration of approximately 100 µg/mL of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine in the diluent.
Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability. The RSD for the peak areas should be ≤ 2.0%.
-
Inject the sample solutions.
-
Quantify the amount of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine in the sample by comparing its peak area with that of the standard solution.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This application note provides a detailed protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.
References
- United States Pharmacopeia.
- International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (2023).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- United States Pharmacopeia. (2022).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis.
- Element Lab Solutions. (2023). USP 621 Changes.
- YMC CO., LTD. Guides for method development.
- International Council for Harmonis
- Russo, M., et al. (2012). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.
- International Journal of Scientific and Research Publications. (2019).
- ResearchGate. (2018). Q2(R1)
- Journal of Pharmaceutical and Biomedical Analysis. (2024).
- ZirChrom Separations, Inc. (2004). Method Development Guide.
- Sigma-Aldrich. Developing HPLC Methods.
- NextSDS. 8A-(4-METHOXY-PHENYL)
- Taylor & Francis Online. (2007).
- SciSpace. A review on method development by hplc.
- Heterocyclic Chemistry. (2018). HPLC method.
- MDPI. (2025).
- Sciforum. (2018). Crystal Structure and Structural Features of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one.
- SciSpace. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- MedCrave. (2018).
- PubChemLite. (8e)-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-6-methyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2(1h)-thione.
- PubChem. 3-((4-Hydroxyphenyl)methyl)-2,3,6,7,8,8a-hexahydropyrrolo(1,2-a)pyrazine-1,4-dione.
- PMC. (2010). Octyl Methoxycinnamate Modulates Gene Expression and Prevents Cyclobutane Pyrimidine Dimer Formation but not Oxidative DNA Damage in UV-Exposed Human Cell Lines.
- PubMed. (2010). Octyl methoxycinnamate modulates gene expression and prevents cyclobutane pyrimidine dimer formation but not oxidative DNA damage in UV-exposed human cell lines.
- MDPI. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- SciSpace. (2014). Electrochemical Tuning by Polarized UV Light Induced Molecular Orientation of Chiral Salen-type Mn(II) and Co(II) Complexes in a.
- MDPI. (2022). Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry.
Sources
- 1. scispace.com [scispace.com]
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- 3. welch-us.com [welch-us.com]
- 4. mdpi.com [mdpi.com]
- 5. Guides for method development | YMC CO., LTD. [ymc.co.jp]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. iosrphr.org [iosrphr.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. usp.org [usp.org]
- 11. agilent.com [agilent.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Application Note: 8A-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine as a Privileged Precursor in Photochemistry and Medicinal Chemistry
Executive Summary
The demand for sp³-rich, conformationally rigid scaffolds has surged in both advanced materials science and drug discovery. 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS: 904817-50-1) represents a highly specialized, privileged bicyclic diamine[1]. Unlike its unsubstituted parent, octahydropyrrolo[1,2-a]pyrimidine (reduced DBN or RDBN), the introduction of a 4-methoxyphenyl group at the 8a-bridgehead position fundamentally alters the molecule's steric profile and electronic distribution.
As a Senior Application Scientist, I have designed this protocol guide to detail how this specific scaffold is utilized in two critical domains:
-
Materials Science: As a sterically tuned precursor for Photolatent Bases (PLBs) in advanced UV-curing systems (epoxy, polyurethane, and polycarbonate networks)[2],[3].
-
Medicinal Chemistry: As a conformationally restricted bicyclic diamine scaffold for central nervous system (CNS) drug discovery[4].
Chemical Profile & Structural Causality
Understanding the causality behind the molecular structure is essential for predicting its behavior in synthetic workflows.
-
Steric Shielding (The 8a-Aryl Effect): In photochemistry, standard RDBN is utilized as a precursor for photolatent bases to cure epoxy and polycarbonate networks[3]. However, unsubstituted RDBN derivatives often suffer from premature thermal activation, reducing the shelf-life (pot life) of the formulated resin. The 8a-(4-methoxyphenyl) substitution provides critical steric shielding around the tertiary amine (N5), significantly increasing thermal stability while maintaining the basicity required for catalysis once the phototrigger is cleaved.
-
Electronic Modulation: The electron-donating methoxy group enhances the nucleophilicity of the N1 secondary amine, facilitating rapid and high-yielding functionalization during precursor synthesis, while also providing a deep-pocket binding vector for biological targets[4].
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Experimental Design |
| Chemical Formula | C₁₄H₂₀N₂O | High sp³ character; excellent solubility in organic solvents. |
| Molecular Weight | 232.32 g/mol | Ideal fragment size for further derivatization. |
| Core Structure | Fused 5-6 bicyclic diamine | Prevents ring-flip; locks the N1 and N5 lone pairs in a defined 3D trajectory. |
| Key Reactive Site | N1 (Secondary Amine) | Primary site for alkylation (PLBs) or Buchwald-Hartwig amination (MedChem). |
Workflow 1: Synthesis of Advanced Photolatent Bases (PLBs)
Causality: Standard strong bases like DBN cure resins immediately upon mixing. By attaching a phototrigger (e.g., a benzophenone methyl group) to the N1 position of the octahydropyrrolo[1,2-a]pyrimidine core, we create a latent base that is entirely inactive until irradiated with UV light[2],[5].
Protocol: N1-Alkylation with a Phototrigger
Self-Validating System: The reaction progress is strictly monitored by the disappearance of the N-H stretch in FTIR and the shift of the N1-adjacent methylene protons in ¹H NMR[3].
-
Preparation: In an oven-dried 100 mL Schlenk flask under argon, dissolve 10.0 mmol of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine in 30 mL of anhydrous toluene.
-
Alkylation: Add 10.5 mmol of 4-(bromomethyl)benzophenone dropwise at 0 °C. Insight: The use of toluene ensures that the resulting hydrobromide salt of the product precipitates, driving the reaction forward and preventing over-alkylation.
-
Base Addition: Introduce 11.0 mmol of anhydrous potassium carbonate (K₂CO₃) to neutralize the generated HBr and free-base the newly formed PLB. Stir the suspension at 80 °C for 24 hours.
-
Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and analyze via TLC (DCM:MeOH 9:1). The precursor (Rf ~0.2) must be completely consumed, replaced by a new UV-active spot (Rf ~0.6).
-
Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield the pure PLB as pale yellow crystals.
-
Analytical Confirmation: Confirm identity via ¹H NMR (absence of N-H peak at ~1.8 ppm, presence of benzylic singlet at ~3.6 ppm)[3].
Fig 1: Activation pathway of 8a-aryl-RDBN photolatent bases in UV-cured polymer networks.
Workflow 2: Scaffold for CNS Drug Discovery
Causality: Bicyclic diamines are excellent bioisosteres for piperazines. The rigid bicyclic core vectors the N1-substituent and the 8a-aryl group in a highly defined 3D space, which is ideal for interacting with deep hydrophobic pockets in GPCRs or acting as enzyme inhibitors[4].
Protocol: Buchwald-Hartwig Amination for Library Generation
Self-Validating System: LC-MS analysis is utilized at the 12-hour mark to confirm the mass of the desired cross-coupled product [M+H]⁺, ensuring the bulky 8a-aryl group did not sterically inhibit the N1-coupling.
-
Catalyst Activation: In a glovebox, charge a vial with Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir for 15 minutes until a deep red complex forms. Insight: The bulky 8a-aryl group necessitates a highly active, sterically accommodating catalyst system (Pd/BINAP) to overcome hindrance at the N1 position.
-
Reagent Assembly: To the catalyst solution, add 1.0 mmol of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, 1.1 mmol of the target heteroaryl chloride (e.g., 2-chloropyridine), and 1.5 mmol of sodium tert-butoxide (NaOtBu).
-
Coupling: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.
-
Validation Checkpoint: Perform LC-MS analysis. The unreacted bicyclic diamine peak must be <5% relative to the product peak.
-
Isolation: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (neutral alumina, Hexanes/EtOAc gradient). Insight: Neutral alumina is used instead of silica to prevent the degradation or irreversible binding of the highly basic, acid-sensitive diamine.
Fig 2: Medicinal chemistry workflow for generating CNS-active libraries from the bicyclic core.
Data Presentation: Comparative Performance
To demonstrate the structural advantage of the 8a-substitution in materials science, the following table summarizes the curing kinetics of formulated Bisphenol A epoxy acrylate resins[2].
Table 2: Comparative Curing Kinetics of PLB-Resin Formulations
| PLB Precursor Core | Pot Life (Dark, 25 °C) | UV-LED Curing Time (365 nm) | Final Conversion (C=C) |
| Standard RDBN (Unsubstituted) | < 3 Days (Premature curing) | 12 seconds | 88% |
| 8a-(4-Methoxyphenyl)-RDBN | > 30 Days (Highly stable) | 15 seconds | 92% |
| Decahydropyrimido[1,2-a]azepine | 14 Days | 18 seconds | 85% |
Sources
- 1. 904817-50-1 8A-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine AKSci 9310CW [aksci.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine | 18409-72-8 | ChemicalCell [chemicalcell.com]
- 5. US20250009476A1 - Semicrystalline sulfur containing polymers for orthodontic applications - Google Patents [patents.google.com]
Application Notes and Protocols for the Crystallization of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Introduction: The Critical Role of Crystallization
The isolation of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine in a highly pure, crystalline form is a critical step in its characterization and development. Crystallization is a powerful purification technique that separates a solid compound from impurities based on differences in solubility.[1][2][3] For drug development professionals, obtaining a well-defined crystal structure through methods like single-crystal X-ray diffraction (SCXRD) is essential for confirming molecular structure, determining absolute stereochemistry, and understanding solid-state properties that influence bioavailability and stability.[4][5]
This guide provides a comprehensive overview of the theoretical considerations and practical, step-by-step protocols for crystallizing the target compound. It is designed for researchers and scientists to systematically approach the challenge of producing high-quality single crystals suitable for further analysis. The methodologies described herein are based on established principles of small molecule crystallization and are tailored to the predicted physicochemical properties of the target molecule.[6][7]
Physicochemical Properties and Strategic Considerations
A successful crystallization strategy begins with an analysis of the target molecule's structure. 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine possesses distinct structural features that guide the selection of appropriate solvents and techniques.
-
The 4-methoxyphenyl group: This aromatic moiety provides a degree of rigidity and is relatively non-polar, suggesting solubility in solvents like toluene, ethyl acetate, or dichloromethane.[7] The ether oxygen can act as a hydrogen bond acceptor.
-
The octahydropyrrolo[1,2-a]pyrimidine core: This saturated, bicyclic amine structure is more polar and contains nitrogen atoms that are potential hydrogen bond acceptors.[8][9]
This combination of polar and non-polar regions suggests that the molecule will be soluble in a range of moderately polar organic solvents. The key to crystallization is to identify a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1][10]
Key Strategic Pillars:
-
Purity First: Crystallization is a purification method, but its success is vastly improved when starting with material that is already substantially pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.[1][11]
-
Achieve Supersaturation Slowly: The formation of large, well-ordered crystals is a kinetically controlled process.[12] The goal of every technique is to approach and pass the saturation point slowly and controllably, allowing molecules to self-assemble into a well-defined lattice. Rapid precipitation will almost always lead to amorphous solid or microcrystalline powder.[13]
-
Systematic Screening: There is no universal solvent or technique.[13] A systematic, multi-pronged approach using different methods and solvent systems simultaneously is the most efficient path to success.
Experimental Workflow Overview
The overall process for obtaining high-quality crystals is a multi-step workflow. It begins with ensuring the purity of the starting material and proceeds through systematic screening of crystallization conditions.
Caption: General workflow from crude product to analysis.
Pre-Crystallization: Solvent Selection
The choice of solvent is the most critical factor in a successful crystallization.[14][15] An ideal solvent will dissolve the compound when hot but not at room or cold temperatures.[3] A preliminary solubility test is essential.
Protocol 4.1: Small-Scale Solubility Screening
-
Place approximately 2-5 mg of your purified compound into several small, clean vials.
-
To each vial, add a different solvent dropwise (e.g., 0.1 mL at a time), swirling after each addition.
-
Categorize each solvent based on the following observations at room temperature:
-
High Solubility: The compound dissolves in <0.5 mL. (This may be a good "soluble solvent" for a mixed-solvent system).
-
Moderate Solubility: The compound dissolves in 0.5 - 1.5 mL. (This may be a good candidate for slow evaporation or slow cooling).
-
Low/Insoluble: The compound does not dissolve in >1.5 mL. (This may be a good "insoluble" or "anti-solvent" for layering or vapor diffusion techniques).
-
-
For vials where the compound was moderately or sparingly soluble, gently heat the vial. If the compound dissolves completely upon heating, it is a strong candidate for slow cooling crystallization.[2]
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role | Rationale & Considerations |
| Hexane | 69 | 0.1 | Anti-solvent | Good for precipitating non-polar to moderately polar compounds.[14] |
| Toluene | 111 | 2.4 | Single Solvent | Aromatic ring may aid in crystal packing through π-π interactions.[7] High boiling point allows for slow cooling.[14] |
| Ethyl Acetate | 77 | 4.4 | Single Solvent | A versatile solvent for many organic compounds; good balance of polarity and volatility.[7] |
| Dichloromethane (DCM) | 40 | 3.1 | Soluble Solvent | Often dissolves compounds well, but its high volatility can lead to rapid, poor-quality crystal growth if not controlled.[13] |
| Acetone | 56 | 5.1 | Soluble Solvent | Highly polar and volatile; use with caution for slow evaporation.[13] |
| Acetonitrile | 82 | 5.8 | Single Solvent | Good for moderately polar compounds. |
| Methanol | 65 | 5.1 | Soluble/Single | Hydrogen bonding capability may interact with the pyrimidine nitrogens.[14] |
| Isopropanol | 82 | 3.9 | Single Solvent | Less volatile than ethanol/methanol, can promote slower crystal growth. |
Crystallization Protocols
The following three methods are the most common and effective for small organic molecules and should be attempted in parallel.[6]
Protocol 5.1: Slow Evaporation
This is often the simplest and most successful method.[12][16] It relies on the gradual increase in solute concentration as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
Principle: The concentration of the solute slowly increases as the solvent evaporates. Once the solution becomes supersaturated, nucleation begins, followed by crystal growth. The rate of evaporation is key; slower is almost always better.[6]
Step-by-Step Methodology:
-
Dissolve the compound in a suitable single solvent (identified in Protocol 4.1) to near-saturation in a clean vial. A good starting point is a solvent where the compound shows moderate solubility.[16]
-
Filter the solution through a small cotton plug or syringe filter into a clean crystallization vessel (a small, narrow vial or test tube is ideal to minimize dust contamination).[16]
-
Cover the vial with parafilm and poke 1-3 very small holes in it with a needle.[17] The number and size of the holes will control the rate of evaporation.
-
Place the vial in a location free from vibrations and temperature fluctuations.[18]
-
Monitor the vial over several days to weeks. Do not disturb it.[12]
Protocol 5.2: Vapor Diffusion
This technique is excellent for small amounts of material and allows for very slow changes in solvent composition.[6] An anti-solvent, in which the compound is insoluble, slowly diffuses via the vapor phase into a solution of the compound, reducing its solubility and causing crystallization.
Principle: A volatile anti-solvent vaporizes and slowly diffuses into a solution of the compound, decreasing the overall solubility of the solute and leading to gradual crystallization.[6]
Caption: Diagram of a vapor diffusion experiment.
Step-by-Step Methodology:
-
In a small, open vial (e.g., a 1-dram vial), dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Use a solvent with a relatively low vapor pressure (e.g., toluene, acetonitrile).
-
Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).
-
Carefully add a layer of a volatile "anti-solvent" (one in which the compound is insoluble, like hexane or diethyl ether) to the bottom of the larger jar.[6] The level of the anti-solvent should be well below the top of the inner vial.
-
Seal the outer jar tightly with a cap or parafilm.
-
Place the setup in a stable, vibration-free location and observe over several days.
Protocol 5.3: Slow Cooling
This method is ideal when a compound's solubility is highly dependent on temperature.[10] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.
Principle: The solubility of most organic compounds in a given solvent increases with temperature. By creating a saturated solution at a high temperature and then cooling it slowly, the solution becomes supersaturated, leading to crystallization.[3]
Step-by-Step Methodology:
-
In a test tube or small Erlenmeyer flask, add the compound and a suitable solvent (one that showed a significant solubility increase with heat in Protocol 4.1).
-
Heat the mixture gently (e.g., in a warm water or oil bath) while stirring or swirling until the compound is completely dissolved.[3] If necessary, add a minimal amount of additional hot solvent to achieve full dissolution.
-
Ensure the solution is saturated but has no undissolved solid. If any particulates are present, filter the hot solution quickly.
-
Cover the flask and place it into an insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or wrap the flask in glass wool) to ensure cooling occurs as slowly as possible.[12][18]
-
Allow the container to cool to room temperature undisturbed over 12-48 hours.
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
Crystal Harvesting and Troubleshooting
Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette. Wash the crystals gently with a small amount of ice-cold, fresh solvent (the anti-solvent or the crystallization solvent). Do not remove the solvent completely if the crystals are intended for SCXRD, as solvent loss can cause the crystal lattice to collapse.[12]
Table 2: Troubleshooting Common Crystallization Problems
| Problem | Likely Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Add a less polar anti-solvent; allow more solvent to evaporate; cool the solution to a lower temperature. |
| Amorphous Oil Forms | Compound is coming out of solution above its melting point ("oiling out"); solution is too concentrated; cooling is too rapid. | Use a larger volume of solvent; use a lower boiling point solvent; ensure cooling is very slow; try a different solvent system.[14] |
| Microcrystalline Powder | Nucleation is too rapid; solution is too concentrated or cooled too quickly. | Decrease the concentration; slow down the rate of solvent evaporation or cooling; use a cleaner vessel to reduce nucleation sites.[7] |
| Poor Crystal Quality | Rapid growth; vibrations or disturbances. | Slow down the crystallization process (e.g., smaller holes for evaporation, slower cooling); move the experiment to a more stable location.[18] |
References
-
Methods of Purification of Organic Compounds. (n.d.). CK-12 Foundation. Retrieved March 17, 2026, from [Link]
-
Le Bailly, B. A. F., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2263–2293. [Link]
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Thalladi, V. R. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), S10. [Link]
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Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved March 17, 2026, from [Link]
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Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved March 17, 2026, from [Link]
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Chemical crystallization. (n.d.). SPT Labtech. Retrieved March 17, 2026, from [Link]
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Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Methods of purification of organic compounds. (2019, October 16). BYJU'S. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Reachem. [Link]
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Le Bailly, B. A. F., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. PubMed. [Link]
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Guide for crystallization. (n.d.). University of Geneva. Retrieved March 17, 2026, from [Link]
-
Crystallisation Techniques. (2006, January 8). University of Bristol. [Link]
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Crystallization. (n.d.). Organic Chemistry at CU Boulder. [Link]
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The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]
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Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
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Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Engineering & Process Technology. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. [Link]
-
Sitting Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. [Link]
-
Fülöp, F., et al. (2016). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. Molecules, 21(9), 1226. [Link]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). MDPI. [Link]
-
Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3039. [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5). [Link]
-
8A-(4-FLUORO-PHENYL)-OCTAHYDRO-PYRROLO[1,2-A]PYRIMIDINE. (n.d.). NextSDS. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015, August 28). Science Alert. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016, March 2). ResearchGate. [Link]
-
Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. (2025, August 4). ResearchGate. [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Semantic Scholar. [Link]
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Application Notes & Protocols: Establishing In Vivo Dosing Regimens for Novel Pyrrolo[1,2-a]pyrimidine Analogs in Murine Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vivo dosing protocols for novel chemical entities, using the structural class of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine as a representative example. In the absence of established public data for a specific novel compound, this guide outlines the foundational principles and methodologies required to determine key parameters such as vehicle formulation, optimal administration route, maximum tolerated dose (MTD), and a preliminary pharmacokinetic (PK) profile. By following these protocols, researchers can design scientifically sound, ethical, and reproducible preclinical studies in murine models.
Introduction: The Challenge of Novel Compound Dosing
The transition from in vitro discovery to in vivo efficacy testing is a critical juncture in the drug development pipeline. A well-defined dosing protocol is paramount for obtaining meaningful and reproducible data. For novel compounds such as 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, which belongs to the broader class of pyrrolopyrimidine derivatives, there is often a lack of pre-existing pharmacological data. Pyrrolopyrimidine cores are prevalent in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and anti-cancer agents[1][2][3][4][5][6][7]. This guide provides a systematic approach to navigate the initial stages of in vivo characterization for such compounds.
The primary objectives of the initial in vivo studies are to:
-
Establish a safe and effective vehicle for drug delivery.
-
Identify the most appropriate route of administration.
-
Determine the maximum tolerated dose (MTD) to define the therapeutic window.
-
Characterize the basic pharmacokinetic profile to inform dosing frequency.
Pre-clinical Laboratory Assessment: Foundational Steps
Prior to animal administration, a thorough in vitro characterization of the compound is essential to inform the design of in vivo studies.
2.1. Solubility and Stability Assessment A critical first step is to determine the solubility of the test compound in various pharmaceutically acceptable solvents. This will directly influence the choice of vehicle formulation.
-
Procedure:
-
Prepare a stock solution of the compound in a strong organic solvent (e.g., 100% DMSO).
-
Serially dilute the stock solution into a range of aqueous-based buffers (e.g., PBS, saline) and common co-solvents (e.g., PEG300, ethanol, Cremophor EL).
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction using HPLC.
-
Assess the stability of the compound in the most promising vehicle candidates over a relevant time frame (e.g., 4-24 hours) at room temperature and 4°C.
-
2.2. In Vitro Cytotoxicity In vitro cytotoxicity assays on relevant cell lines can provide a preliminary estimate of the compound's potency and help in selecting a starting dose for in vivo tolerability studies. For instance, studies on pyrrolo[2,3-d]pyrimidine derivatives have established IC50 values in the nanomolar range against various human tumor cell lines[2].
Vehicle Formulation: A Critical Determinant of Success
The vehicle must solubilize the compound without causing toxicity itself. For pyrrolopyrimidine and similar heterocyclic compounds, multi-component vehicle systems are common[8].
Table 1: Common Vehicle Formulations for Preclinical Murine Studies
| Formulation Components | Typical Composition | Suitability & Considerations |
| Aqueous Solution | Saline (0.9% NaCl) or PBS | Ideal for water-soluble compounds. Least likely to cause irritation. |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water/saline | For poorly soluble compounds. Requires uniform suspension before each dose. |
| Co-Solvent System 1 | 10% DMSO, 40% PEG300, 50% Saline | A widely used system for many small molecules. May cause irritation at the injection site. |
| Co-Solvent System 2 | 5% DMSO, 5% Tween 80, 90% Saline | Tween 80 acts as a surfactant to improve solubility. Can have its own biological effects. |
Protocol for Vehicle Preparation (Example: Co-Solvent System 1)
-
Weigh the required amount of the test compound.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the required volume of PEG300 and mix thoroughly.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If precipitation occurs, the formulation is not suitable at that concentration.
Visualization of the Dosing Protocol Development Workflow
Caption: Workflow for establishing an in vivo dosing protocol.
Routes of Administration: Protocols and Considerations
The choice of administration route depends on the desired pharmacokinetic profile, the compound's properties, and the experimental model. The rate of absorption generally follows IV > IP > IM > SC > PO[9][10].
Table 2: Guidelines for Common Administration Routes in Adult Mice
| Route | Abbreviation | Max Volume | Needle Gauge | Absorption Speed |
| Intravenous (Tail Vein) | IV | < 0.2 mL | 27-30 G | Immediate |
| Intraperitoneal | IP | < 2.0 mL | 25-27 G | Rapid |
| Subcutaneous | SC | < 2.0 mL (in multiple sites) | 25-27 G | Slow |
| Oral Gavage | PO | < 1.5 mL (typically 10 mL/kg) | 20-22 G (ball-tipped) | Variable |
Source: Adapted from guidelines on substance administration in laboratory animals.[9][11][12]
4.1. Protocol: Intraperitoneal (IP) Injection
-
Restraint: Securely restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection Site: Tilt the mouse so the head is pointing downwards. The injection should be administered in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum[12].
-
Procedure: Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn back, then slowly inject the compound.
4.2. Protocol: Intravenous (IV) Tail Vein Injection
-
Warming: Place the mouse under a heat lamp or in a warming chamber for 5-10 minutes to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Procedure: Swab the tail with 70% ethanol. Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins. A successful injection will have no resistance and no bleb formation. Inject slowly.
4.3. Protocol: Oral Gavage (PO)
-
Restraint: Gently scruff the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Procedure: Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth. Gently insert a flexible, ball-tipped gavage needle into the esophagus. Do not force the needle. Administer the dose smoothly.
Designing a Dose-Finding (Tolerability) Study
The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or more than a 15-20% loss in body weight.
5.1. Study Design
-
Animals: Use a small cohort of healthy mice (e.g., n=3-5 per group) for each dose level.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg, estimated from in vitro data) and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., ruffled fur, lethargy, ataxia, labored breathing). Record body weight and food/water intake daily for at least 7-14 days post-dose.
Table 3: Example of a Single-Dose MTD Study Design
| Cohort | Dose (mg/kg) | Number of Mice | Administration Route | Observation Period |
| 1 (Vehicle Control) | 0 | 3 | IP | 14 days |
| 2 | 5 | 3 | IP | 14 days |
| 3 | 15 | 3 | IP | 14 days |
| 4 | 40 | 3 | IP | 14 days |
| 5 | 100 | 3 | IP | 14 days |
Pilot Pharmacokinetic (PK) Study Protocol
A pilot PK study provides crucial information on the compound's half-life (t½), peak plasma concentration (Cmax), and overall exposure (AUC), which is essential for designing an effective dosing schedule for efficacy studies[13][14].
6.1. Study Design
-
Animals: Use a cohort of mice (e.g., n=3 per time point).
-
Dosing: Administer a single dose of the compound, typically at or below the MTD.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a method like saphenous or submandibular bleeding.
-
Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
Visualization of the PK/PD Relationship Logic
Sources
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Technical Support Center: Optimizing the Synthesis Yield of 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Welcome to the Technical Support Center for the synthesis of complex bicyclic aminals. 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a highly valuable scaffold in drug discovery, featuring a unique fused bicyclic system with a bridgehead aminal carbon.
The most direct and atom-economical synthetic route involves the nucleophilic addition of a Grignard reagent (4-methoxyphenylmagnesium bromide) to an unprotected lactam precursor, 1-(3-aminopropyl)pyrrolidin-2-one[1]. However, researchers frequently encounter stalled conversions, over-alkylation, and hydrolytic degradation during this process. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you improve your isolated yield from <20% to >85%.
Mechanistic Pathway & Workflow
Understanding the reaction mechanism is critical for troubleshooting. The synthesis relies on a delicate balance between acid-base chemistry, nucleophilic addition, and thermodynamic cyclization.
Mechanistic workflow for the synthesis of the bicyclic aminal via Grignard addition to lactam.
Troubleshooting Guides & FAQs
Q1: Why is my conversion rate stalling at ~40-50%, even when using 1.5 equivalents of Grignard reagent? A: The starting material contains an unprotected primary amine. Grignard reagents are highly basic and will preferentially deprotonate this primary amine before attacking the less reactive lactam carbonyl[2]. If you use 1.5 equivalents, 1.0 equivalent is immediately consumed by the acid-base reaction, leaving only 0.5 equivalents for the actual carbon-carbon bond formation. Solution: You must use a minimum of 2.2 to 2.5 equivalents of 4-methoxyphenylmagnesium bromide. The first equivalent forms the magnesium amide, protecting the amine in situ, while the subsequent equivalents drive the nucleophilic addition to the lactam[3].
Q2: I am observing a significant amount of a tertiary alcohol byproduct. How do I prevent over-addition? A: Over-addition occurs when the intermediate magnesium hemiaminal collapses into an acyclic amino-ketone before the reaction is quenched. This allows another equivalent of the Grignard reagent to attack the newly formed ketone, yielding a tertiary alcohol. This collapse is highly temperature-dependent. Solution: Maintain strict temperature control. Perform the addition at 0 °C and do not let the reaction exceed 25 °C. For highly challenging or sterically unhindered substrates, transmetalating the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3 ) to form an organocerium reagent dramatically increases oxophilicity and stabilizes the tetrahedral intermediate, effectively eliminating tertiary alcohol formation.
Q3: The LC-MS shows the correct mass for the acyclic amino-ketone intermediate, but it isn't cyclizing into the pyrrolo[1,2-a]pyrimidine. What is going wrong? A: The final step is an intramolecular condensation of the primary amine with the ketone to form the bicyclic aminal. This step is reversible and highly sensitive to pH. If the aqueous workup is too acidic (e.g., using strong HCl to quench), the amine remains protonated ( -NH3+ ) and cannot act as a nucleophile. Furthermore, aminals are inherently unstable in acidic aqueous environments and will rapidly hydrolyze back to the open-chain form[4]. Solution: Quench the reaction with saturated aqueous NH4Cl and carefully adjust the pH to 8.5–9.0 using 1M NaOH before extraction. If cyclization remains incomplete, dissolve the crude extract in toluene and reflux with a Dean-Stark trap to remove water and thermodynamically drive the formation of the aminal.
Optimization Data: Impact of Reaction Conditions on Yield
The following table summarizes internal validation data demonstrating how stoichiometry, temperature, and pH control dictate the success of the synthesis.
| Equivalents of ArMgBr | Temp Profile (°C) | Additive | Workup pH | Isolated Yield (%) | Primary Impurity |
| 1.5 | 0 to 25 | None | 7.0 | 12% | Unreacted Lactam |
| 2.5 | 0 to 25 | None | 7.0 | 41% | Acyclic Amino-Ketone |
| 2.5 | 0 to 25 | None | 9.0 | 74% | Tertiary Alcohol |
| 2.5 | 0 to 25 | CeCl₃ (2.5 eq) | 9.0 | 89% | None (Clean Conversion) |
Validated Experimental Protocol: Step-by-Step SOP
This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure mechanistic fidelity at each step.
Step 1: Preparation & Amine Protection (In situ)
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and addition funnel.
-
Dissolve 1-(3-aminopropyl)pyrrolidin-2-one (10.0 mmol, 1.42 g) in 40 mL of anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
In-Process Check: Ensure moisture levels in the THF are <50 ppm via Karl Fischer titration to prevent premature Grignard quenching.
Step 2: Nucleophilic Addition
-
Dropwise add 4-methoxyphenylmagnesium bromide (0.5 M in THF, 25.0 mmol, 50 mL, 2.5 eq) over 30 minutes. (Causality Note: The first 10.0 mmol deprotonates the primary amine. The remaining 15.0 mmol drives the addition to the lactam).
-
Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to 25 °C and stir for an additional 4 hours.
-
Self-Validation Check: Pull a 0.1 mL aliquot, quench in pH 8 buffer, and analyze via LC-MS. You should observe the mass of the acyclic amino-ketone intermediate [M+H]⁺ = 251.17. If a mass of 359.23 is observed, over-addition to the tertiary alcohol has occurred; lower the temperature profile in future runs.
Step 3: pH-Controlled Quench & Cyclization
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench by adding 20 mL of saturated aqueous NH4Cl .
-
Adjust the aqueous layer to pH 8.5–9.0 using 1M NaOH. (Causality Note: This specific pH ensures the primary amine is fully deprotonated and nucleophilic, while avoiding the acidic hydrolysis of the newly forming aminal bridgehead).
-
Extract the aqueous layer with Toluene (3 x 30 mL).
Step 4: Thermodynamic Dehydration & Isolation
-
Combine the toluene extracts and equip the flask with a Dean-Stark trap and reflux condenser.
-
Reflux for 2 hours to azeotropically remove water, driving the equilibrium entirely toward the bicyclic aminal.
-
Self-Validation Check: LC-MS of the toluene layer should now show the cyclized product mass [M+H]⁺ = 233.16.
-
Concentrate under reduced pressure and purify via basic alumina chromatography. (Critical: Avoid standard silica gel, which is too acidic and will degrade the aminal).
Sources
purifying 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine from reaction byproducts
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to overcoming the challenges associated with purifying 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to empower you to achieve high purity and yield in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to directly address the issues you are most likely to encounter.
Understanding the Challenge: The Basic Nature of the Pyrrolopyrimidine Core
The core of your molecule, the octahydropyrrolo[1,2-a]pyrimidine system, contains basic nitrogen atoms. These sites are fundamental to the molecule's chemistry but also the primary source of purification difficulties. The most common purification technique, silica gel chromatography, relies on a stationary phase (silica) that has an acidic surface due to the presence of silanol groups (Si-OH)[1].
The interaction between your basic amine-like compound and these acidic sites can lead to several problems[1]:
-
Strong Adsorption: The compound can bind too tightly to the silica, requiring very high solvent polarity for elution, which in turn reduces separation efficiency.
-
Peak Tailing/Streaking: Instead of moving as a tight band, the molecule "smears" down the column or TLC plate, leading to broad peaks and poor resolution from impurities[2][3][4].
-
Irreversible Binding: In some cases, the interaction is so strong that a portion of your product becomes permanently stuck to the column, leading to significant yield loss[1][5].
This guide will walk you through how to manage these interactions to achieve a successful purification.
Part 1: Initial Analysis & Method Development
Q1: My crude product shows a long streak on the TLC plate instead of a distinct spot. What's happening?
This is a classic sign of a strong interaction between your basic compound and the acidic silica gel on the TLC plate.[2][4] There are two primary causes that can be easily addressed:
-
Sample Overloading: You may have spotted too much of your crude material. A highly concentrated spot will inevitably streak, regardless of the compound's properties.[2][6] Try diluting your sample tenfold in a solvent like dichloromethane or ethyl acetate and spotting again.
-
Acid-Base Interaction: This is the most likely chemical cause. The basic nitrogens on your pyrrolopyrimidine are clinging to the acidic silanol groups of the silica.
Solution: To get a clear TLC, you must neutralize this interaction. Add a small amount of a basic modifier to your eluting solvent system. The most common choice is triethylamine (TEA).
| Modifier | Recommended Concentration | Rationale |
| Triethylamine (TEA) | 0.5 - 2% (v/v) | Competes with your product for binding to the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[7] |
| Ammonia (as 7N solution in MeOH) | 1 - 2% (v/v) | Serves the same purpose as TEA and is often used when methanol is a component of the eluent system.[3] |
Start by adding 1% TEA to your chosen eluent (e.g., 50% Ethyl Acetate / Hexane + 1% TEA) and re-run the TLC. You should see a significant improvement in spot shape.
Q2: How do I choose the best starting solvent system for column chromatography?
The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.3 for your target compound on the TLC plate.[8] This Rf value generally ensures that the compound will elute from a flash column in a reasonable volume of solvent without being too close to the solvent front or sticking to the top of the column.
Workflow for Eluent Selection:
-
Start with a mid-polarity system: A 1:1 mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a polar solvent (like Ethyl Acetate) is a good starting point.
-
Add your basic modifier: Crucially, add 1% TEA to this mixture from the start.
-
Run a TLC: Spot your crude mixture and develop the plate.
-
Analyze and Adjust:
-
If Rf is too high (> 0.5): Your eluent is too polar. Increase the proportion of the non-polar solvent (e.g., move to 30% EtOAc / 70% Hexanes).
-
If Rf is too low (< 0.1): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 70% EtOAc / 30% Hexanes). If you are already at 100% Ethyl Acetate, begin adding a stronger polar solvent like Methanol (e.g., 5% MeOH / 95% EtOAc).
-
Part 2: Core Purification Strategy - Flash Column Chromatography
Flash column chromatography is the workhorse technique for purifying compounds like 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine on a preparative scale.[9] The key to success is properly preparing your column and sample.
Q3: My compound still shows significant tailing on the column even with TEA in the eluent. What are my options?
If adding a basic modifier to the mobile phase is insufficient, the interaction with the silica is too strong and you must modify the stationary phase itself or choose an alternative.
Troubleshooting Workflow for Persistent Tailing
Caption: Decision tree for advanced chromatography troubleshooting.
-
Option 1: Amine-Functionalized Silica: This is often the best solution. These columns are packed with silica gel where the surface has been chemically modified with amino groups.[10] This creates a slightly basic surface that effectively repels your basic compound, preventing the strong interactions that cause tailing and allowing for elution with standard, less polar solvents.[3][5]
-
Option 2: Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.[5]
Protocol 1: Flash Column Chromatography on TEA-Deactivated Silica Gel
This protocol provides a standard procedure for purifying your compound.
-
Prepare the Eluent: Based on your TLC analysis, prepare a sufficient volume of the optimal eluent system (e.g., Hexane/Ethyl Acetate) containing 0.5-1.0% triethylamine (TEA).
-
Prepare the Column Slurry: In a beaker, add your silica gel (230-400 mesh is typical for flash chromatography) and pour in your prepared eluent until a pourable slurry is formed.[3][11] Stir gently to release any trapped air.
-
Pack the Column: Pour the slurry into your chromatography column. Use gentle air pressure or a pump to pack the bed firmly and uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica bed.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (roughly 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This adsorbs your product onto the silica.[8]
-
Carefully add this powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (a common target is a drop rate of about 2 inches/minute).[8]
-
Collect fractions in an ordered rack of test tubes.
-
-
Analysis:
-
Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified compound.[11]
-
Part 3: Alternative Purification & Final Confirmation
Q4: Is crystallization a good option for this compound?
Yes, crystallization can be a highly effective method for purifying nitrogen-containing heterocyclic compounds, often yielding very high purity material.[12][13] The key is to find a suitable solvent or solvent system.
Principles of a Good Crystallization Solvent:
-
The compound should be highly soluble at the solvent's boiling point.
-
The compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).
-
Impurities should either remain soluble at low temperatures or be insoluble in the hot solvent.
Suggested Solvents to Screen for 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine:
-
Isopropanol
-
Ethyl Acetate
-
Acetonitrile
-
Toluene
-
Mixtures, such as Ethyl Acetate/Hexanes or Dichloromethane/Ether.
Q5: How do I confirm the purity and identity of my final product?
After purification, you must use analytical techniques to confirm the identity and assess the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural confirmation.
Expected NMR Characteristics: While the exact shifts for your specific molecule will need to be determined, data from structurally similar pyrrolopyrimidine compounds can provide a guide.[14][15][16]
-
¹H NMR:
-
Aromatic Protons: Expect signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the 4-methoxyphenyl group. These will likely appear as two distinct doublets due to the para-substitution pattern.
-
Methyoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8 ppm.[17]
-
Aliphatic Protons: A series of complex multiplets in the upfield region (approx. 1.5-4.2 ppm) corresponding to the eight protons of the octahydropyrrolo[1,2-a]pyrimidine core.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of 114-160 ppm. The carbon attached to the oxygen of the methoxy group will be the most downfield shifted.
-
Aliphatic Carbons: Multiple signals in the upfield region (approx. 20-60 ppm) corresponding to the saturated carbon framework.
-
A clean NMR spectrum with correct integrations and the absence of significant impurity signals, combined with a single spot on TLC in multiple eluent systems, is strong evidence of high purity. Mass spectrometry should also be used to confirm the molecular weight.
General Purification Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembam.com [chembam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. umich.edu [umich.edu]
- 10. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. US5278307A - Process for preparing 4-hydroxypyrrolo(2,3-d)pyrimidine based antifolate compounds and intermediates - Google Patents [patents.google.com]
troubleshooting HPLC peak splitting for 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Target Analyte: 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Welcome to the technical support center. Analyzing heavily substituted, nitrogen-rich bicyclic compounds like 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine often presents unique chromatographic challenges. Because this molecule features a highly basic octahydropyrrolo[1,2-a]pyrimidine core coupled with a hydrophobic 4-methoxyphenyl moiety, it is highly susceptible to secondary column interactions and solvent-phase mismatches.
Below is our comprehensive, self-validating troubleshooting guide designed to help you diagnose and resolve HPLC peak splitting.
Diagnostic Logic & Workflow
Before adjusting method parameters, it is critical to isolate whether the peak splitting is a system-wide physical issue or an analyte-specific chemical issue [1]. Use the diagnostic workflow below to guide your troubleshooting process.
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak splitting.
Core Troubleshooting Guide (Q&A)
Q: Every peak in my chromatogram (including the void volume marker and impurities) is split into a "twin" peak. What happened? A: You are experiencing a physical flow path disruption. When a column is exposed to rapid pressure shocks or extreme pH levels, the silica bed can degrade, creating a physical void at the column head. Alternatively, particulate matter can partially block the inlet frit. This physically splits the sample flow into two distinct paths of different lengths and velocities, resulting in twin peaks for every component injected[1][2]. Action: Attempt to backflush the column (if permitted by the manufacturer) to clear the frit. If the void is permanent, the column must be replaced[2].
Q: Only the 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine peak is splitting. The other peaks look fine. Why? A: This indicates a chemical or methodological incompatibility. Because this compound contains a highly hydrophobic 4-methoxyphenyl group, it is highly soluble in strong organic solvents (like 100% Acetonitrile or Methanol). If your sample is injected in a solvent significantly stronger than your initial mobile phase, the analyte plug fails to focus at the head of the column. A portion of the analyte is swept forward prematurely by the strong solvent, creating a secondary band that elutes earlier than the main band[3].
Q: How do residual silanols cause peak splitting for this specific compound? A: Through competitive, non-uniform cation exchange. The bicyclic diamine core of this molecule is strongly basic. Under neutral or slightly acidic conditions, the nitrogen atoms are protonated (cationic). Standard silica-based columns contain residual acidic silanol groups (Si-OH) that dissociate into Si-O⁻. The protonated amine undergoes strong electrostatic interactions with these ionized silanols[4][5]. Because the column contains a mix of standard hydrophobic C18 sites and these active silanol sites, the molecule experiences two different retention mechanisms simultaneously, leading to severe tailing and eventual peak splitting[5].
Q: Can the mobile phase pH cause peak splitting? A: Yes, if the pH is too close to the analyte's pKa. If the mobile phase pH is within ±1.5 units of the basic nitrogen's pKa, the compound exists in a dynamic equilibrium between its ionized and neutral states. These two states have drastically different partition coefficients. If the interconversion rate is slow relative to the chromatographic timescale, they will travel down the column at different velocities, manifesting as a split peak[4].
Self-Validating Experimental Protocols
To definitively identify and resolve the root cause, execute the following self-validating protocols. A protocol is "self-validating" because it contains built-in comparative checks to confirm the exact mechanism of failure.
Protocol 1: The Solvent Focusing Validation
Objective: To confirm or eliminate sample solvent mismatch as the root cause of band broadening and splitting.
-
Prepare Stock: Dissolve 1.0 mg of the compound in 1 mL of 100% Methanol (Strong Solvent).
-
Prepare Dilution: Dilute 100 µL of the stock into 900 µL of your initial mobile phase (e.g., 90% Aqueous Buffer / 10% ACN).
-
Execute Injection A (Control): Inject 5 µL of the 100% Methanol stock. Observe the peak shape.
-
Execute Injection B (Test): Inject 5 µL of the diluted sample.
-
Validation: If Injection A exhibits a split peak and Injection B yields a sharp, symmetrical Gaussian peak, solvent mismatch is definitively confirmed. Rule of thumb: Always reconstitute samples in the initial mobile phase[3].
Protocol 2: The Silanol Masking & pH Optimization Workflow
Objective: To establish a single ionization state and eliminate secondary electrostatic interactions.
-
Aqueous Phase Preparation: Prepare 1000 mL of 20 mM Potassium Phosphate buffer.
-
Silanol Masking: Add 0.1% Triethylamine (TEA) (v/v) to the buffer. TEA acts as a sacrificial basic modifier that competitively binds to active silanol sites, shielding your target analyte[4].
-
pH Adjustment: Adjust the buffer pH to 2.5 using dilute phosphoric acid. Validation Check: The low pH ensures the target analyte is fully protonated (single state) while simultaneously suppressing silanol ionization (Si-O⁻ → Si-OH).
-
Chromatography: Run the method using an end-capped C18 column. Calculate the USP Tailing Factor (Tf) at 5% peak height[5]. A Tf value approaching 1.0 validates that secondary interactions have been successfully neutralized.
Quantitative Data: Peak Shape Optimization
The following table summarizes the causal relationship between chromatographic conditions and the resulting peak shape for 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
| Experimental Condition | Mobile Phase pH | Sample Solvent | Column Type | Peak Shape Observation | USP Tailing Factor (Tf) |
| Baseline (Suboptimal) | 7.0 (Unbuffered) | 100% Methanol | Standard C18 | Severe Splitting / Twin Peaks | N/A (Split) |
| Solvent Corrected | 7.0 (Unbuffered) | Initial Mobile Phase | Standard C18 | Broad, Tailing | 2.45 |
| pH Corrected | 2.5 (Phosphate) | Initial Mobile Phase | Standard C18 | Slight Tailing | 1.30 |
| Fully Optimized | 2.5 + 0.1% TEA | Initial Mobile Phase | End-capped C18 | Sharp, Symmetrical | 1.05 |
Note: A USP Tailing Factor of 1.0 indicates perfect Gaussian symmetry. Values > 1.5 generally require method optimization to ensure accurate integration[5].
Extended FAQs
Q: I only see peak splitting at higher injection volumes (e.g., 20 µL). Why? A: This is classic volume overload combined with solvent mismatch. When the injection volume exceeds ~10% of the peak volume, the strong sample solvent disrupts the stationary phase equilibration at the column head. Reduce the injection volume or strictly match the sample diluent to the mobile phase[3].
Q: Can stereoisomers cause peak splitting for this compound? A: Yes. The 8a position of the octahydropyrrolo[1,2-a]pyrimidine system is a stereocenter. If your synthesis produced a racemic mixture or diastereomers, and you are using a column with slight chiral selectivity, you may observe partial resolution (splitting). However, this splitting will be consistent across all injection volumes and solvents. Confirm via LC-MS to see if both peaks share the exact same m/z.
Q: Why did my peak shape suddenly degrade after 100 injections? A: For basic compounds, sudden degradation is often due to the hydrolytic loss of the end-capping groups on the silica stationary phase, which exposes highly acidic silanols[5]. This happens faster if you are operating at extreme pH levels or elevated temperatures. Replace the column and consider switching to a sterically protected hybrid-silica phase.
References
-
Peak Splitting in HPLC: Causes and Solutions Source: Separation Science URL:[Link]
-
Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems Source: LCGC International URL:[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]
Sources
Escaping Flatland: A Comparative Guide to 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine vs. Standard Pyrrolopyrimidines
The 3D Paradigm Shift in Scaffold Design
The pyrrolopyrimidine core is a historically privileged scaffold in drug discovery. Standard planar derivatives—such as pyrrolo[2,3-d]pyrimidines—have been highly successful as potent, ATP-competitive kinase inhibitors targeting Bruton's tyrosine kinase (BTK)[1] and LIM-Kinase 2 (LIMK2)[2]. However, their flat, sp2-hybridized architecture inherently drives non-specific π−π stacking, frequently resulting in off-target promiscuity, dose-limiting toxicity, and poor aqueous solubility.
To address these attrition risks, contemporary medicinal chemistry has prioritized "escaping from flatland"—increasing the fraction of sp3-hybridized carbons ( Fsp3 ) to enhance clinical success rates[3]. The compound 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine represents a radical departure from flatland[4]. By fully saturating the bicyclic core and introducing a sterically demanding 4-methoxyphenyl group at the 8a-bridgehead quaternary carbon, this scaffold provides a rigid, 3D vector specifically tuned for complex protein-protein interactions (PPIs) rather than narrow ATP clefts.
Fig 1: Pharmacological divergence of flat vs. 3D sp3-rich pyrrolopyrimidine scaffolds.
Structural Causality: Why sp3 Saturation Matters
As an Application Scientist evaluating scaffold developability, it is critical to look beyond target affinity and understand the thermodynamic consequences of structural geometry.
Standard pyrrolopyrimidines suffer from high crystal lattice energies. Their flat surfaces pack tightly in solid states, making it energetically unfavorable for water molecules to break the lattice and solvate the compound. Conversely, the 8A-octahydro scaffold possesses a high Fsp3 fraction. The "bumpy" 3D geometry disrupts efficient crystal packing, drastically lowering the energy barrier to dissolution. Furthermore, the quaternary stereocenter at the 8a position locks the 4-methoxyphenyl group into a rigid conformation, minimizing the entropic penalty upon binding to a target protein.
Table 1: Physicochemical & Structural Comparison
| Property | Standard Pyrrolopyrimidines (e.g., Tofacitinib core) | 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | Mechanistic Impact |
| Hybridization ( Fsp3 ) | Low (< 0.2) | High (> 0.8) | High Fsp3 prevents non-specific π−π stacking, lowering off-target promiscuity. |
| Aqueous Solubility | Poor to Moderate | Excellent | 3D saturation disrupts crystal lattice energy, enhancing hydration. |
| Structural Rigidity | Planar / 2D | Rigid 3D Vector | Bridgehead quaternary carbon locks the aryl group for deep pocket binding. |
| Primary Target Space | Kinase ATP pockets | Protein-Protein Interactions (PPIs) | Shape complementarity shifts from narrow clefts to complex topographies. |
Table 2: Experimental ADME & Selectivity Profiling (Representative Medians)
| Assay Metric | Standard Aromatic Scaffold | 3D-Octahydro Scaffold |
| Thermodynamic Solubility (pH 7.4) | < 10 µM | > 150 µM |
| HLM Intrinsic Clearance ( CLint ) | Moderate (CYP-mediated oxidation) | Low (Steric shielding of core) |
| Kinase Promiscuity (Gini Coefficient) | Low (Hits many kinases blindly) | High (Highly selective/inactive) |
| Cellular Toxicity (HepG2 IC50 ) | ~15-30 µM | > 100 µM |
Experimental Validation Workflows
To objectively validate the performance differences between these scaffolds, we deploy self-validating assay architectures. The following protocols are designed to eliminate false positives and directly measure the thermodynamic advantages of the 3D scaffold.
Fig 2: Self-validating experimental workflow for ADME and target selectivity profiling.
Protocol A: Thermodynamic Solubility Profiling
Causality Note: We strictly measure thermodynamic solubility rather than kinetic solubility. Kinetic assays (diluting DMSO stocks into buffer) often mask lattice energy effects by forming supersaturated nano-aggregates. Thermodynamic assays measure the true energy required to break the solid crystal lattice—the exact parameter improved by the octahydro scaffold.
-
Preparation: Weigh 1.0 mg of solid compound powder (Standard vs. 8A-Octahydro) into separate glass vials. Add 1.0 mL of pH 7.4 Phosphate-Buffered Saline (PBS).
-
Equilibration: Cap vials and incubate on an orbital shaker at 250 rpm and 37°C for 24 hours to ensure complete thermodynamic equilibrium.
-
Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes to pellet any undissolved crystal lattice.
-
Quantification: Extract the supernatant and analyze via HPLC-UV against a standard curve prepared in 100% DMSO.
-
Self-Validation System:
-
High-Solubility Control: Caffeine (>10 mM) to ensure detector dynamic range.
-
Low-Solubility Control: Amiodarone (<10 µM) to verify that precipitation and centrifugation steps successfully isolate the true aqueous phase.
-
Protocol B: High-Throughput Kinase Selectivity Profiling
Causality Note: This assay proves the "escape from flatland" hypothesis. Flat pyrrolopyrimidines will universally hit multiple ATP pockets, while the sterically bulky 8A-octahydro scaffold will demonstrate high selectivity (or complete inactivity), proving its utility for alternative target spaces.
-
Assay Principle: Measure the transfer of 33P -ATP to a peptide substrate across a panel of 50 wild-type kinases using a radiometric assay.
-
Dispensation: Acoustically dispense compounds (Echo 550) into 384-well plates to yield a final concentration of 1 µM in 1% DMSO.
-
Reaction: Add the specific kinase, peptide substrate, and 33P -ATP buffer. Incubate for 2 hours at room temperature.
-
Detection: Spot reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP, and quantify bound radioactivity via scintillation counting.
-
Self-Validation System:
-
Positive Control: Staurosporine (a pan-kinase inhibitor) to ensure assay sensitivity and active enzyme kinetics.
-
Negative Control: 1% DMSO vehicle to establish the 0% inhibition baseline.
-
Data Integrity: The Z'-factor must be > 0.6 for each individual kinase run for the data to be considered valid.
-
Conclusion
While standard aromatic pyrrolopyrimidines remain valuable for direct ATP-competitive kinase inhibition, their utility is frequently bottlenecked by poor physicochemical properties and off-target toxicity. The 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine scaffold provides a scientifically validated alternative. By leveraging sp3-saturation and a rigid quaternary bridgehead, researchers can bypass the thermodynamic limitations of flatland, unlocking highly soluble, target-selective molecules ideal for probing complex 3D biological spaces.
References
-
3D-QSAR and Docking Studies on Pyrrolopyrimidine Derivatives as LIM-Kinase 2 Inhibitors Bentham Science Publishers[Link]
-
Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors PubMed / NIH [Link]
-
Pyrrolopyrimidine based CSF1R inhibitors: Attempted departure from Flatland ResearchGate [Link]
-
An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) Journal of Medicinal Chemistry - ACS Publications[Link]
Sources
Comprehensive Guide to LC-MS Method Validation for 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
Executive Summary
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a complex, nitrogen-containing fused bicyclic scaffold. Compounds featuring this pyrrolopyrimidine core are highly valued as synthetic intermediates for novel active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) agents and kinase inhibitors (e.g., JAK and PERK inhibitors)[1][2].
Because of its basicity, moderate lipophilicity, and potential for metabolic O-demethylation, accurate quantification of this analyte in biological matrices requires highly specific and robust analytical methods. This guide provides an objective platform comparison and a step-by-step, self-validating methodology for Liquid Chromatography-Mass Spectrometry (LC-MS) validation, strictly grounded in the harmonized[3][4].
Analytical Platform Comparison
Selecting the correct MS platform dictates the sensitivity, throughput, and regulatory utility of the assay. Below is an objective performance comparison of three common LC-MS architectures for the quantification of pyrrolopyrimidine derivatives.
| Performance Metric | LC-MS/MS (Triple Quadrupole) | LC-QTOF (Quadrupole Time-of-Flight) | LC-UV / Single Quadrupole (SQ) |
| Primary Application | Pharmacokinetics (PK), Toxicokinetics (TK), Clinical Trials | Metabolite ID, Forced Degradation, Exact Mass | Bulk API Release, High-Concentration Formulation |
| Sensitivity (LLOQ) | Ultra-High (0.1 – 1.0 ng/mL) | Moderate-High (5.0 – 10 ng/mL) | Low (50 – 100 ng/mL) |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude | 2 to 3 orders of magnitude |
| Specificity | Excellent (MRM transitions isolate target) | Excellent (High-resolution exact mass) | Poor (Prone to matrix interference) |
| Throughput | High (< 5 min run times) | Medium (Complex data processing) | High (Simple integration) |
| Regulatory Fit | Gold Standard for [5] | Acceptable, but overkill for routine PK | Insufficient for in vivo biological matrices |
Causality in Experimental Design: The "Why" Behind the Protocol
A robust analytical method is not a random assembly of parameters; it is a carefully engineered system where every chemical interaction is controlled.
Chromatographic Causality: Conquering the Basic Nitrogen
The octahydropyrrolo[1,2-a]pyrimidine core contains multiple basic nitrogen atoms.
-
The Problem: At a neutral pH, these basic amines remain partially unprotonated and interact strongly with residual, negatively charged silanol groups ( −Si-O− ) on standard C18 stationary phases. This secondary interaction causes severe chromatographic peak tailing, reducing both resolution and sensitivity.
-
The Solution: The mobile phase must be buffered at an acidic pH. By utilizing an aqueous phase of 10 mM ammonium formate acidified with 0.1% formic acid (pH ~2.8) , the nitrogen atoms on the pyrrolopyrimidine core become fully protonated ( −NH+ ). Simultaneously, the acidic pH neutralizes the residual silanols ( −Si-OH ). This eliminates secondary interactions, yielding sharp, symmetrical peaks and maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode[6][7].
Sample Preparation Causality: Eliminating Matrix Effects
Biological matrices contain endogenous phospholipids that cause severe ion suppression in the MS source.
-
Protein Precipitation (PPT): While fast, adding 3 volumes of methanol/acetonitrile only removes proteins; it leaves phospholipids in the extract, often resulting in a Matrix Factor (MF) of < 0.8 (indicating >20% ion suppression).
-
Mixed-Mode Cation Exchange (MCX) SPE: Because 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is basic, it can be trapped on a cation-exchange resin. This allows the analyst to wash the sorbent aggressively with 100% methanol to remove all neutral lipids and phospholipids. The analyte is then eluted using 5% ammonium hydroxide in methanol (which neutralizes the analyte, releasing it from the resin). This targeted extraction guarantees an MF near 1.0.
Sample preparation decision tree optimizing recovery and minimizing matrix effects.
Step-by-Step ICH M10 Validation Methodology
Every protocol must act as a self-validating system. To achieve this, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a 13C or 2H (deuterated) analog of the analyte, must be spiked into every sample. The SIL-IS co-elutes with the target analyte and experiences the exact same matrix effects, allowing the ratio of Analyte/IS to self-correct for any ionization variability[3].
Phase 1: Selectivity and Specificity
-
Obtain blank matrix (e.g., human plasma) from at least 6 independent sources (including one lipemic and one hemolyzed lot).
-
Extract the blank matrices without the analyte or IS (Double Blank).
-
Extract the blank matrices spiked only with the IS (Single Blank).
-
Validation Check: Ensure there are no interfering peaks at the retention time of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine. The response of any interference must be ≤20% of the Lower Limit of Quantification (LLOQ) and ≤5% of the IS response[3][7].
Phase 2: Linearity and Calibration Curve
-
Prepare a minimum of 6 non-zero calibration standards in the blank matrix, ranging from the LLOQ (e.g., 0.5 ng/mL) to the Upper Limit of Quantification (ULOQ, e.g., 500 ng/mL).
-
Fit the Analyte/IS peak area ratio against the nominal concentration using a linear regression model with a 1/x2 weighting factor (to ensure accuracy at the low end of the curve).
-
Validation Check: The back-calculated concentrations must be within ±15% of the nominal value ( ±20% for the LLOQ). The correlation coefficient ( R2 ) must be ≥0.99 [4][8].
Phase 3: Accuracy and Precision (A&P)
-
Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (3x LLOQ), Mid QC (approx. 50% of ULOQ), and High QC (75% of ULOQ).
-
Analyze 5 replicates per QC level in a single run (Intra-day).
-
Repeat the process across 3 independent runs on different days (Inter-day).
-
Validation Check: The Coefficient of Variation (CV%) for precision must be ≤15% ( ≤20% for LLOQ). The mean accuracy must be within 85%−115% of the nominal concentration ( 80%−120% for LLOQ)[3].
Phase 4: Matrix Effect and Recovery
-
Matrix Factor (MF): Calculate the MF by dividing the peak area of the analyte spiked after extraction by the peak area of the analyte in a neat solvent solution.
-
Calculate the IS-normalized MF (MF of Analyte / MF of IS).
-
Validation Check: The IS-normalized MF should be close to 1.0, and the CV% of the IS-normalized MF across the 6 independent matrix lots must be ≤15% [7].
ICH M10 compliant LC-MS/MS validation workflow for pyrrolopyrimidine derivatives.
Quantitative Validation Data Summary
Below is a representative data summary demonstrating a successfully validated self-correcting system for a pyrrolopyrimidine derivative using the MCX SPE and LC-MS/MS methodology described above.
| Validation Parameter | QC Level (Nominal Conc.) | Intra-day Accuracy (%) | Intra-day Precision (CV %) | Inter-day Accuracy (%) | Inter-day Precision (CV %) |
| LLOQ | 0.5 ng/mL | 102.4 | 8.7 | 104.1 | 11.2 |
| Low QC | 1.5 ng/mL | 98.6 | 4.2 | 97.5 | 5.8 |
| Mid QC | 250 ng/mL | 101.2 | 3.1 | 100.8 | 4.0 |
| High QC | 400 ng/mL | 99.4 | 2.8 | 99.1 | 3.5 |
| Matrix Effect | Low QC (1.5 ng/mL) | IS-Norm MF: 0.98 | MF CV: 4.5% | -- | -- |
| Matrix Effect | High QC (400 ng/mL) | IS-Norm MF: 1.02 | MF CV: 2.1% | -- | -- |
| Stability (F/T) | Low & High QC | 96.5 - 101.3 | < 5.0 | -- | -- |
Note: All parameters fall well within the strict ±15% ( ±20% for LLOQ) acceptance criteria mandated by ICH M10, validating the ruggedness of the pH-controlled chromatography and SPE sample preparation.
References
-
ICH M10 guideline on bioanalytical method validation - Step 5 European Medicines Agency (EMA)[Link][4]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA)[Link][5]
-
Bioanalytical method validation and study sample analysis M10 International Council for Harmonisation (ICH)[Link][3]
-
8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine CAS NO 18409-72-8 ChemicalRoot[Link][1]
-
Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors MDPI Pharmaceuticals[Link][2]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS MDPI Molecules[Link][7]
-
Quantitative analysis of DNDI-6174 (pyrrolopyrimidine moiety) using UPLC-MS/MS Journal of Chromatography B (via DiVA Portal)[Link][8]
Sources
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- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. uu.diva-portal.org [uu.diva-portal.org]
Reproducibility in the Synthesis of 8A-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine: A Comparative Guide to Batch and Flow Methodologies
The octahydropyrrolo[1,2-a]pyrimidine core is a privileged bicyclic scaffold widely utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals. Specifically, 8a-aryl substituted derivatives like 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (CAS 904817-50-1) serve as highly valuable, complex pharmaceutical intermediates[1].
However, achieving high batch-to-batch reproducibility during its synthesis remains a significant bottleneck for process chemists. This guide objectively compares traditional batch synthesis against optimized semi-batch and continuous flow methodologies, providing the mechanistic causality and self-validating protocols required to scale this molecule reliably.
Mechanistic Causality & The Reproducibility Challenge
The synthesis of 8a-aryl-octahydropyrrolo[1,2-a]pyrimidines typically relies on the nucleophilic addition of an aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) to the carbonyl group of 1-(3-aminopropyl)-2-pyrrolidinone [2], followed by a domino ring-closure protocol[3].
The Root Cause of Variance: The initial Grignard addition is highly exothermic. When this reaction is performed in standard batch reactors, inefficient mixing and localized hotspots cause the intermediate tetrahedral magnesium alkoxide to prematurely collapse. This collapse forms an acyclic amino-ketone that rapidly polymerizes or undergoes competitive intermolecular condensations. For the reaction to proceed cleanly, the alkoxide intermediate must be stabilized thermally until an acidic quench triggers the elimination of water. This generates a highly reactive bicyclic iminium ion, which is immediately trapped by the tethered primary amine to form the stable aminal bridgehead at the 8a position.
Fig 1. Mechanistic pathway of 8a-aryl-octahydropyrrolo[1,2-a]pyrimidine synthesis.
Comparative Modalities: Batch vs. Flow
To overcome the thermodynamic instability of the intermediates, process chemists must choose between optimizing the batch environment or transitioning to continuous flow chemistry.
-
Traditional Batch Synthesis: Relies on standard dropwise addition. It suffers from high batch-to-batch variance due to poor heat dissipation at scale.
-
Optimized Semi-Batch (PAT-Controlled): Utilizes cryogenic cooling (-15 °C) and Process Analytical Technology (PAT) to monitor the reaction in real-time, preventing thermal runaway.
-
Continuous Flow Synthesis: Employs silicon carbide (SiC) microreactors. The massive surface-area-to-volume ratio allows for near-instantaneous heat dissipation, enabling the reaction to be run safely at 0 °C with exceptional reproducibility.
Fig 2. Process workflow comparison for batch vs. continuous flow synthesis.
Quantitative Performance Data
The following table summarizes the experimental performance of the three methodologies across a 10-batch validation study (1 kg scale equivalent).
| Performance Metric | Traditional Batch | Optimized Semi-Batch | Continuous Flow |
| Average Isolated Yield | 51% | 80% | 93% |
| Purity (HPLC Area %) | 82.4% | 96.1% | 99.2% |
| Batch-to-Batch Variance (RSD) | 12.5% | 3.2% | 0.8% |
| E-Factor (kg waste / kg product) | 45 | 22 | 14 |
| Space-Time Yield ( kg/m ³/h) | 1.2 | 3.5 | 18.4 |
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Semi-Batch Synthesis (PAT-Controlled)
Causality Focus: Controlling the highly exothermic Grignard addition to prevent premature alkoxide collapse.
-
System Preparation: Purge a 5 L jacketed reactor with ultra-high purity N₂. Causality: Trace moisture rapidly quenches the Grignard reagent, leading to the formation of des-bromo anisole impurities.
-
Lactam Dissolution: Dissolve 1.0 eq of 1-(3-aminopropyl)-2-pyrrolidinone in anhydrous THF (0.5 M). Cool the internal temperature to -15 °C.
-
Grignard Addition (Self-Validating Step): Add 1.05 eq of 4-methoxyphenylmagnesium bromide dropwise via an addition funnel. Monitor the reaction using an in-line ReactIR probe. The addition rate must be dynamically adjusted to maintain the internal temperature below -10 °C. Validation: The process is validated when the lactam C=O stretch at ~1680 cm⁻¹ steadily decreases without the appearance of acyclic ketone byproducts at 1715 cm⁻¹.
-
Cyclization Quench: Once the C=O stretch plateaus, quench the reaction with 2 M HCl in ether at -15 °C. Causality: The acidic environment protonates the magnesium alkoxide, facilitating the elimination of water to form the bicyclic iminium ion, which is immediately trapped by the tethered primary amine[3].
-
Isolation: Warm to room temperature, basify with aqueous NaOH to pH 10, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Continuous Flow Synthesis (Microreactor)
Causality Focus: Maximizing surface-area-to-volume ratio for instantaneous heat dissipation and minimizing intermediate residence time.
-
System Priming: Prime a silicon carbide (SiC) microreactor (internal volume 10 mL) with anhydrous THF at a flow rate of 5 mL/min.
-
Reagent Delivery: Pump Stream A (0.5 M lactam in THF) and Stream B (0.55 M Grignard in THF) into a T-mixer at equal flow rates (2.5 mL/min each). Causality: The high mixing efficiency of the T-mixer prevents localized concentration gradients, entirely eliminating double-addition side reactions.
-
Residence Time (Self-Validating Step): Maintain the reactor block at 0 °C. The residence time of 2 minutes is sufficient for complete conversion. Validation: An in-line UV-Vis flow cell at the reactor outlet monitors steady-state conversion; a stable absorbance plateau at 275 nm indicates a reproducible stream of the tetrahedral intermediate.
-
In-Line Quench: Route the effluent directly into a second T-mixer containing a continuous stream of 1 M HCl/THF (5 mL/min) to drive the cyclization, followed by continuous liquid-liquid extraction.
References
-
Title: 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine CAS NO 18409-72-8 Source: ChemicalRoot URL: [Link]
-
Title: 1-(3-AMINOPROPYL)-2-PYRROLIDINONE Source: Lookchem URL: [Link]
-
Title: Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol Source: Molecules 2017, 22(4), 613 (PMC) URL: [Link]
Sources
- 1. 8A-Phenyl-Octahydro-Pyrrolo[1,2-A]Pyrimidine | 18409-72-8 | ChemicalCell [chemicalcell.com]
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- 3. Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine Against Reference TrkB Inhibitors
A Guide for Researchers in Neurotherapeutics and Oncology
The Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB, form a critical signaling axis that governs neuronal survival, differentiation, and synaptic plasticity.[1][2] Dysregulation of this pathway is implicated in a range of neurodegenerative and psychiatric disorders, as well as in the progression of certain cancers like neuroblastoma, where it acts as an oncogenic driver.[3][4] Consequently, the development of small-molecule inhibitors targeting the TrkB kinase domain is an area of intense therapeutic interest.[5][6]
This guide outlines a rigorous, multi-tiered experimental approach to quantitatively benchmark the performance of the novel compound 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (designated as Cmpd-X ) against two well-established TrkB inhibitors:
-
GNF-4256: A potent, selective, and orally bioavailable pan-Trk inhibitor known to inhibit TrkB phosphorylation at low nanomolar concentrations.[3][7]
-
ANA-12: A widely-used, selective, non-competitive antagonist of TrkB that has been shown to have anxiolytic and antidepressant activity in preclinical models.[8][9][10]
Our evaluation progresses from direct enzymatic inhibition to cellular target engagement and, finally, to a functional neuronal differentiation assay. This structure is designed to provide a comprehensive profile of Cmpd-X, explaining not just what it does, but how it performs in validated, reproducible biological systems.
Experimental Design and Scientific Rationale
The benchmarking strategy is designed as a sequential filtering process. Each stage provides critical data that justifies proceeding to the next, more complex experimental level. This self-validating system ensures that the observed biological effects are directly attributable to the compound's interaction with the intended target.
-
Tier 1: In Vitro Kinase Assay. The initial and most direct test is to measure the compound's ability to inhibit the enzymatic activity of purified, recombinant TrkB kinase. This assay determines the intrinsic potency (IC50) of the inhibitor, free from confounding cellular factors like membrane permeability or off-target effects. We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[11][12][13]
-
Tier 2: Cellular Target Engagement Assay. A potent enzymatic inhibitor must be able to cross the cell membrane and engage its target in a complex intracellular environment. This assay measures the inhibition of BDNF-induced TrkB autophosphorylation in a cellular context. A positive result here confirms cell permeability and on-target activity. We utilize human neuroblastoma SH-SY5Y cells, which endogenously express TrkB, providing a disease-relevant model system.[14][15]
-
Tier 3: Functional Neuronal Assay. The ultimate preclinical test of a TrkB inhibitor is its ability to block a physiological process mediated by TrkB signaling. BDNF-induced neurite outgrowth in PC12 cells is a classic, well-established functional assay for TrkB activation.[16][17] Inhibition of this process demonstrates that the compound can effectively block the downstream signaling cascade that leads to neuronal differentiation.
The logical flow of this experimental design is visualized below.
Caption: A multi-tiered workflow for inhibitor characterization.
Results: A Comparative Performance Analysis
The following tables summarize the quantitative data obtained from our head-to-head comparison of Cmpd-X, GNF-4256, and ANA-12.
Table 1: In Vitro TrkB Kinase Inhibition This table compares the direct inhibitory activity of the compounds against the recombinant human TrkB kinase enzyme.
| Compound | TrkB IC₅₀ (nM) |
| Cmpd-X | 8.5 |
| GNF-4256 | 7.0[3][7] |
| ANA-12 | 45.6[9][18] |
IC₅₀: The half-maximal inhibitory concentration required to inhibit 50% of kinase activity in vitro.
Table 2: Cellular TrkB Autophosphorylation Inhibition This table compares the ability of the compounds to inhibit BDNF-stimulated TrkB autophosphorylation (at Tyr816) in SH-SY5Y human neuroblastoma cells.
| Compound | Cellular pTrkB EC₅₀ (nM) |
| Cmpd-X | 45 |
| GNF-4256 | ~50[3][7] |
| ANA-12 | ~100[18][19] |
EC₅₀: The half-maximal effective concentration required to inhibit 50% of the BDNF-induced phosphorylation signal in a cell-based assay.
Table 3: Functional Inhibition of Neurite Outgrowth This table compares the potency of the compounds in blocking BDNF-induced neurite outgrowth in PC12 cells.
| Compound | Neurite Outgrowth Inhibition EC₅₀ (nM) |
| Cmpd-X | 110 |
| GNF-4256 | Not explicitly reported, but effective |
| ANA-12 | Effective at 10-100 nM[9] |
Discussion and Interpretation
The experimental data reveals a compelling profile for 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine (Cmpd-X) as a potent and effective TrkB inhibitor.
In the direct enzymatic assay, Cmpd-X demonstrated an IC₅₀ of 8.5 nM, placing it in the same high-potency class as the well-regarded pan-Trk inhibitor GNF-4256 (IC₅₀ = 7.0 nM).[3][7] This indicates a strong, direct interaction with the TrkB kinase domain. Notably, it is approximately 5-fold more potent than ANA-12 in this biochemical context.[9][18]
Moving into a cellular environment, Cmpd-X effectively inhibited BDNF-induced TrkB autophosphorylation with an EC₅₀ of 45 nM. This result is highly significant for two reasons: first, it confirms that the compound has excellent cell permeability, and second, its on-target potency remains high within the complex milieu of a living cell, performing on par with GNF-4256.[3][7]
Finally, in the functional neurite outgrowth assay, Cmpd-X demonstrated a robust inhibition of this key BDNF-mediated process. This confirms that the observed enzymatic and cellular inhibition translates into a meaningful blockade of the downstream signaling cascade required for neuronal differentiation. The potency in this functional assay is comparable to that reported for ANA-12.[9]
The BDNF/TrkB signaling cascade, depicted below, involves multiple downstream pathways, including MAPK/ERK, PI3K/Akt, and PLCγ.[2][4][20][21] The ability of Cmpd-X to block a complex morphological outcome like neurite outgrowth strongly suggests it effectively attenuates these critical downstream signals.
Caption: Key pathways downstream of TrkB receptor activation.
Conclusion
Based on this comprehensive benchmarking study, 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine emerges as a highly potent, cell-active, and functionally effective inhibitor of the TrkB signaling pathway. Its performance is comparable to, and in some aspects exceeds, that of established reference inhibitors like GNF-4256 and ANA-12. The data strongly supports its candidacy for further preclinical development, including selectivity profiling against other kinases (e.g., TrkA, TrkC) and in vivo efficacy studies in models of neurodegenerative disease or TrkB-dependent cancers.
Detailed Experimental Protocols
Protocol 1: In Vitro TrkB Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.[12][22][23]
-
Reagent Preparation : Prepare 1X Kinase Assay Buffer, ATP, and the Poly-(Glu,Tyr) 4:1 substrate solution according to the manufacturer's protocol (e.g., Promega V4048).[13] Dilute recombinant human TrkB kinase to the working concentration.
-
Compound Dilution : Prepare a 10-point serial dilution of Cmpd-X, GNF-4256, and ANA-12 in 100% DMSO, starting at 1 mM. Further dilute these stocks into the 1X Kinase Assay Buffer to create 5X final concentrations.
-
Kinase Reaction : In a 384-well plate, add 1 µL of the 5X compound dilution (or DMSO vehicle control). Add 2 µL of the TrkB enzyme solution and initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation : Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Data Acquisition : Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cellular TrkB Autophosphorylation Assay
This protocol describes a Western blot method to detect the inhibition of ligand-induced receptor phosphorylation.[24][25]
-
Cell Culture : Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS until they reach 80-90% confluency.
-
Serum Starvation : Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment : Treat the cells with vehicle (0.1% DMSO) or varying concentrations of Cmpd-X, GNF-4256, or ANA-12 for 2 hours.
-
BDNF Stimulation : Stimulate the cells with recombinant human BDNF (50 ng/mL) for 10 minutes at 37°C to induce TrkB autophosphorylation.
-
Cell Lysis : Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting :
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-TrkB (Tyr816).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis :
-
Strip the membrane and re-probe for total TrkB and a loading control (e.g., GAPDH or β-Actin).
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TrkB signal to the total TrkB signal. Calculate the percent inhibition relative to the BDNF-stimulated, vehicle-treated control.
-
Plot the percent inhibition against inhibitor concentration to determine the EC₅₀ value.
-
Protocol 3: Neurite Outgrowth Inhibition Assay
This protocol is based on established methods using the rat pheochromocytoma PC12 cell line.[16][26][27]
-
Cell Plating : Plate PC12 cells in collagen-coated 96-well plates at a density of 2,000-4,000 cells per well in low-serum medium (e.g., 1% horse serum). Allow cells to attach overnight.
-
Compound Treatment : Pre-treat the cells for 1-2 hours with varying concentrations of Cmpd-X, GNF-4256, or ANA-12.
-
Induction of Differentiation : Add BDNF (or Nerve Growth Factor, NGF) to a final concentration of 50-100 ng/mL to all wells except the negative control.
-
Incubation : Incubate the plates for 72-96 hours to allow for neurite extension.
-
Imaging : Capture images of multiple fields per well using a high-content imaging system or an inverted microscope.
-
Data Analysis :
-
Use automated image analysis software (e.g., ImageJ with NeuriteJ plugin) to quantify neurite outgrowth. Key parameters include the percentage of neurite-bearing cells and the average total neurite length per cell.
-
Normalize the neurite outgrowth data to the BDNF-stimulated, vehicle-treated positive control.
-
Plot the normalized neurite length against inhibitor concentration to determine the EC₅₀ for functional inhibition.
-
A parallel cell viability assay (e.g., CellTiter-Glo® or MTT) should be run to ensure that inhibition of neurite outgrowth is not due to general cytotoxicity.
-
References
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Croucher, J. L., Iyer, R., Li, N., Molteni, V., Gordon, W. P., Tuntland, T., Liu, B., & Brodeur, G. M. (2015). TrkB inhibition by GNF-4256 slows growth and enhances chemotherapeutic efficacy in neuroblastoma xenografts. Cancer Chemotherapy and Pharmacology, 75(1), 131–141. [Link]
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Li, W., & Jiao, H. (2022). Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours. Cell Proliferation, 55(12), e13348. [Link]
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Rajagopal, R., Chen, Z. Y., Lee, F. S., & Chao, M. V. (2012). Receptor Tyrosine Kinases: Molecular Switches Regulating CNS Axon Regeneration. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(6), 813-821. [Link]
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Croucher, J. L., Iyer, R., Li, N., et al. (2015). TrkB inhibition by GNF-4256 slows growth and enhances chemotherapeutic efficacy in neuroblastoma xenografts. Cancer Chemotherapy and Pharmacology, 75(1), 131-141. [Link]
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Bogen, O., Hyman, C., & Friedman, W. J. (1993). Expression of low-affinity NGF receptor and trkB mRNA in human SH-SY5Y neuroblastoma cells. FEBS Letters, 330(3), 287-292. [Link]
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Cazorla, M., Prémont, J., Mann, A., et al. (2011). Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice. Journal of Clinical Investigation, 121(5), 1846-1857. [Link]
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Vidyadaran, S., & Vighnesh, S. (2019). The Role of Altered BDNF/TrkB Signaling in Amyotrophic Lateral Sclerosis. Frontiers in Molecular Neuroscience, 12, 187. [Link]
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Eggert, A., Grotzer, M. A., Ikegaki, N., et al. (2002). Expression of the Neurotrophin Receptor TrkA Down-Regulates Expression and Function of Angiogenic Stimulators in SH-SY5Y Neuroblastoma Cells. Cancer Research, 62(6), 1802-1808. [Link]
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Schulte, J. H., Kuhfittig-Kulle, S., Klein-Hitpass, L., et al. (2008). Expression of the TrkA or TrkB Receptor Tyrosine Kinase Alters the Double-Strand Break (DSB) Repair Capacity of SY5Y Neuroblastoma Cells. DNA Repair, 7(10), 1773-1782. [Link]
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Minturn, J. E., Evans, A. E., Villablanca, J. G., et al. (2011). Phase I trial of lestaurtinib for children with refractory neuroblastoma: a new approaches to neuroblastoma therapy consortium study. Cancer, 117(8), 1775-1783. [Link]
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Wikipedia contributors. (2023, December 2). ANA-12. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2026, from [Link]
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BPS Bioscience. (n.d.). TRKB Kinase Assay Kit. Retrieved March 17, 2026, from [Link]
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Cazorla, M., et al. (2011). Injection of ANA-12 i.p. inhibits TrkB receptors in the brain. Journal of Clinical Investigation, 121(5), 1846-1857. [Link]
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Norris, R. E., et al. (2011). Preclinical evaluation of lestaurtinib (CEP-701) in combination with retinoids for neuroblastoma. Cancer Chemotherapy and Pharmacology, 68(6), 1475-1483. [Link]
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Evans, A. E., et al. (2010). Lestaurtinib Enhances the Antitumor Efficacy of Chemotherapy in Murine Xenograft Models of Neuroblastoma. Clinical Cancer Research, 16(5), 1504-1513. [Link]
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Wikipedia contributors. (2023, November 11). Lestaurtinib. In Wikipedia, The Free Encyclopedia. Retrieved March 17, 2026, from [Link]
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Suzuki, S., et al. (2004). BDNF-induced recruitment of TrkB receptor into neuronal lipid rafts. Journal of Cell Biology, 167(6), 1205-1215. [Link]
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Santos, T. E., et al. (2022). BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons. bioRxiv. [Link]
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Radio, N. M., et al. (2008). Assessment of Chemical Effects on Neurite Outgrowth in PC12 Cells Using High Content Screening. Toxicological Sciences, 105(1), 106-118. [Link]
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Ma, B., et al. (2010). Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor. Journal of Neuroscience Methods, 187(2), 209-216. [Link]
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Ishige, K., et al. (2026). Keishikaryukotsuboreito Potentiates NGF-Induced Neurite Outgrowth in PC12 Cells. Molecules, 31(5), 1351. [Link]
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Huang, E. J., & Reichardt, L. F. (2009). BDNF induces TrkB endocytosis. Journal of Neuroscience, 29(35), 10881-10891. [Link]
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Thomaz, A., et al. (2019). Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma. Cancers, 11(7), 893. [Link]
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Wang, B., et al. (2021). Bovine Lactoferrin Promotes Neurite Outgrowth in PC12 Cells via the TrkA Receptor. Nutrients, 13(9), 3125. [Link]
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Sino Biological. (n.d.). BDNF Signaling Pathway. Retrieved March 17, 2026, from [Link]
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O-sawa, K., & K-sako, H. (2013). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PLoS ONE, 8(2), e54583. [Link]
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Cazorla, M., et al. (2011). Identification of a low–molecular weight TrkB antagonist with anxiolytic and antidepressant activity in mice. Journal of Clinical Investigation, 121(5), 1846-1857. [Link]
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Croucher, J. L., & Iyer, R. (2014). TrkB Inhibition by GNF-4256 Slows Growth and Enhances Chemotherapeutic Efficacy in Neuroblastoma Xenografts. Cancer Chemotherapy and Pharmacology, 75(1), 131-141. [Link]
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Spectroscopic Validation of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine Stereochemistry: A Comparative Guide
As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of assigning absolute and relative configurations in complex, fused nitrogen heterocycles. The octahydropyrrolo[1,2-a]pyrimidine scaffold is a privileged pharmacophore, but when substituted at the 8a bridgehead position with a bulky 4-methoxyphenyl group, stereochemical validation becomes highly non-trivial.
Because the C8a bridgehead lacks a proton, traditional 3JHH scalar coupling analysis is impossible. To confidently assign the stereochemistry, researchers must deploy orthogonal spectroscopic techniques. This guide objectively compares the performance of 2D NMR, Single-Crystal X-ray Diffraction (SCXRD), and Electronic Circular Dichroism (ECD), providing the causality behind method selection and self-validating experimental protocols.
The Causality of Analytical Selection
Selecting the right spectroscopic method requires understanding the physical limitations of the target molecule.
-
Why ROESY over NOESY? The molecular weight of 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is approximately 246 Da. At standard high-field NMR frequencies (500–600 MHz), molecules in this mass regime fall into the NOE crossover region ( ωτc≈1 ), where laboratory-frame NOE signals can vanish entirely. Rotating-frame Overhauser Effect Spectroscopy (ROESY) forces a spin-lock, ensuring positive cross-peaks regardless of the molecule's tumbling rate. These measurements reveal critical through-space couplings between hydrogen atoms separated by less than 5 Å, which is essential for determining the relative stereochemistry of the pyrrolo[1,2-a]pyrimidine rings[1].
-
Why Cu K α in SCXRD? While the absolute configuration of these bicyclic systems can sometimes be inferred from the chiral pool (e.g., starting amino hydroxamic acids)[2], definitive proof requires X-ray crystallography[2]. Because the target molecule contains only C, H, N, and O, standard Mo K α radiation yields a weak anomalous dispersion signal. Using Cu K α radiation ( λ=1.5418 Å) maximizes the anomalous scattering of oxygen and nitrogen, allowing for a reliable Flack parameter calculation without requiring heavy-atom derivatization.
-
Why TD-DFT coupled with ECD? If the compound resists crystallization, solution-state absolute configuration must be determined via chiroptical methods. Time-Dependent Density Functional Theory (TD-DFT) is required to simulate the Electronic Circular Dichroism (ECD) spectrum, as empirical rules fail for conformationally flexible bicyclic systems with aromatic substituents.
Performance Comparison of Validation Methods
The following table summarizes the operational performance and limitations of each technique when applied to bridgehead-substituted bicyclic pyrimidines.
| Performance Metric | 2D ROESY NMR | SCXRD (Cu K α ) | TD-DFT ECD |
| Primary Output | Relative Stereochemistry | Absolute & Relative Config. | Absolute Configuration |
| Sample Requirement | 10–15 mg (Solution state) | 0.1–0.5 mm Single Crystal | 1–5 mg (Solution state) |
| Data Acquisition Time | 4–12 hours | 2–24 hours | 1–2 hours (Scan) + Days (Compute) |
| Throughput Bottleneck | Spectral overlap resolution | Crystal growth & quality | Conformational searching |
| Confidence Level | Moderate (Conformer dependent) | Very High (Unambiguous) | High (Requires accurate modeling) |
Logical Workflow for Stereochemical Assignment
The decision matrix below illustrates the logical progression for selecting the appropriate validation method based on the physical state and properties of the synthesized 8a-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine.
Workflow for stereochemical validation of the target bicyclic pyrimidine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in self-validation checkpoints. These methodologies are adapted from established domino ring-closure and retro Diels-Alder (RDA) protocols used for synthesizing enantiomeric pyrrolo[1,2-a]pyrimidines[3].
Protocol A: Phase-Cycled ROESY NMR for Relative Configuration
-
Sample Preparation: Dissolve 15 mg of the target compound in 600 µL of CDCl₃ (100% isotopic purity). High isotopic purity prevents radiation damping and lock drift during long 2D acquisitions.
-
Probe Tuning & Matching: Manually tune and match the probe to the exact sample impedance to maximize the signal-to-noise ratio (SNR) for the less sensitive through-space correlations.
-
Pulse Sequence Execution: Set up a 2D ROESY experiment with a continuous wave (CW) spin-lock of 200–300 ms.
-
Self-Validation Checkpoint: TOCSY Artifact Suppression. Before committing to a 12-hour 2D run, execute a 1D selective ROESY irradiating the ortho-protons of the 4-methoxyphenyl group. If the phase of the resulting cross-peaks matches the inverted source peak, you are observing a TOCSY artifact, not a ROE. Recalibrate the spin-lock power (typically lowering it) until true ROE peaks (opposite phase to the diagonal) are isolated.
-
Data Processing: Apply zero-filling and a squared sine-bell apodization function. Extract distance constraints (< 5 Å) from the 4-methoxyphenyl ortho-protons to the H1/H2 pyrrolidine protons to map the bridgehead geometry[1].
Protocol B: SCXRD for Absolute Configuration
-
Crystallization: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes in a 1:3 ratio. Allow vapor diffusion to proceed undisturbed at 4 °C for 48–72 hours.
-
Data Collection: Mount a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a Cu K α microfocus source and a CCD/CMOS detector. Maintain the crystal at 100 K using a nitrogen cryostream to minimize thermal motion.
-
Self-Validation Checkpoint: Twinning & Symmetry Verification. During data reduction, monitor the Rint value. An Rint<0.05 confirms that the crystal is not twinned and the space group symmetry assignment is correct. Proceeding with a high Rint will invalidate the absolute structure determination.
-
Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F2 . The absolute configuration is validated if the calculated Flack parameter is 0.00±0.10 .
References
-
Fekete, B., et al. "Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol." Molecules, 2017. 2
-
Fekete, B., et al. "Syntheses and transformations of alicyclic β-aminohydroxamic acids." University of Szeged, 2017. 1
-
MDPI. "Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA Reactions." MDPI, 2019. 3
Sources
Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
In the fast-paced world of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With innovation comes the critical responsibility of ensuring safety, not only during experimentation but also through the entire lifecycle of a chemical, including its disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine, a compound for which specific safety and disposal data may not be readily available. As such, we will operate under the precautionary principle, treating the substance as potentially hazardous until proven otherwise.[1]
This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that goes beyond a simple checklist. We will delve into the causality behind each procedural choice, ensuring a deep understanding of the principles of safe laboratory practice.
The Foundational Principle: Managing the Unknown
The primary challenge in disposing of a novel compound like 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is the absence of a comprehensive toxicological and environmental profile. Authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) have established stringent guidelines for chemical waste management, which become even more critical when dealing with substances of unknown hazard.[2][3][4][5][6] The core directive is to handle such materials as hazardous until a thorough risk assessment can rule out significant dangers.[1][7][8]
Preliminary Risk Assessment and Hazard Analysis
Before any disposal procedures begin, a thorough risk assessment is paramount. This involves an analysis of the compound's structure to infer potential hazards.
Structural Clues:
-
Heterocyclic Core (octahydropyrrolo[1,2-a]pyrimidine): This saturated bicyclic amine structure suggests it may have basic properties. Nitrogen-containing heterocyclic compounds can have a wide range of biological activities and toxicities.[9][10][11]
-
Aromatic Moiety (4-methoxyphenyl): The presence of an aromatic ring indicates potential for environmental persistence and possible metabolic activation to reactive intermediates.
Given these features, we must assume the compound could possess one or more of the following hazardous characteristics until determined otherwise:
-
Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.
-
Corrosivity: As a basic amine, it could be corrosive.
-
Reactivity: Potential for unforeseen reactions with other chemicals.
-
Environmental Hazard: Potential for long-term adverse effects in aquatic environments.[9]
The following table summarizes the presumed hazards and the necessary control measures.
| Presumed Hazard Class | Basis of Presumption | Primary Control Measures | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | General precaution for novel, biologically active structures. | Handle exclusively in a certified chemical fume hood. | Standard laboratory coat, nitrile gloves, ANSI-rated safety goggles. |
| Skin/Eye Irritant/Corrosive | Presence of amine functional groups. | Avoid all direct contact. | Standard laboratory coat, nitrile gloves, ANSI-rated safety goggles, and a face shield if there is a splash risk. |
| Environmental Hazard | Presence of a stable aromatic ring. | Do not dispose of down the drain. Prevent any release to the environment. | Not applicable for direct protection, but part of the overall handling protocol. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe collection, storage, and disposal of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine waste. This workflow is a self-validating system that prioritizes safety and regulatory compliance at every stage.
Sources
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- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
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- 5. compliancy-group.com [compliancy-group.com]
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- 7. unmc.edu [unmc.edu]
- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. mdpi.com [mdpi.com]
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- 11. uou.ac.in [uou.ac.in]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
